molecular formula C10H9BrClN B596709 8-Bromo-6-methylquinoline hydrochloride CAS No. 1255574-68-5

8-Bromo-6-methylquinoline hydrochloride

Cat. No.: B596709
CAS No.: 1255574-68-5
M. Wt: 258.543
InChI Key: XIBMEDNZAUEGDZ-UHFFFAOYSA-N
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Description

8-Bromo-6-methylquinoline hydrochloride is a brominated quinoline derivative offered as a solid for research and development purposes. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. In synthetic chemistry, this molecule serves as a versatile building block. The bromine atom at the 8-position makes it a prime candidate for various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds . This allows researchers to synthesize more complex molecular architectures. The presence of the methyl group can influence the electron density of the quinoline ring system and offer a site for further functionalization . These properties make it a valuable intermediate in pharmaceutical research for creating potential drug candidates and in materials science for the development of advanced organic materials, including those used in OLEDs . From a biological perspective, the quinoline scaffold is known for its significant pharmacological activities. While specific data for the hydrochloride salt is limited, research on analogous compounds indicates potential for antimicrobial properties by interfering with bacterial DNA replication . Furthermore, studies suggest derivatives of this compound family can exhibit anticancer activity by inducing apoptosis and cell cycle arrest in cancer cell lines . The mechanism of action is often attributed to the molecule's ability to interact with cellular targets like enzymes or to intercalate with DNA strands, where the bromine and methyl groups enhance binding affinity and specificity . Researchers are encouraged to explore its full potential in these and other emerging fields.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-6-methylquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.ClH/c1-7-5-8-3-2-4-12-10(8)9(11)6-7;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBMEDNZAUEGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682460
Record name 8-Bromo-6-methylquinoline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-68-5
Record name Quinoline, 8-bromo-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-methylquinoline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Bromo-6-methylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-6-methylquinoline hydrochloride is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. As a functionalized quinoline derivative, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of targeted protein degraders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers and drug development professionals.

Chemical Properties

This compound is the salt form of the parent compound, 8-bromo-6-methylquinoline. The addition of hydrochloric acid increases its polarity and potential for aqueous solubility.

Physicochemical Data

The key physicochemical properties of 8-bromo-6-methylquinoline and its hydrochloride salt are summarized in the table below. Data for the hydrochloride salt is limited in publicly available literature, and thus some properties of the parent compound are provided for reference.

PropertyThis compound8-Bromo-6-methylquinoline
CAS Number 1255574-68-5[1]84839-95-2[2][3]
Molecular Formula C₁₀H₉BrClN[1]C₁₀H₈BrN[3]
Molecular Weight 258.5 g/mol [1]222.08 g/mol [3]
Melting Point Data not available51 °C[2]
Boiling Point Data not available125 °C (at 0.2 Torr)[2]
Solubility Data not availableData not available
Appearance Data not availableData not available
Storage Room temperature[1]2-8°C[2]
Spectral Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the quinoline ring system and the methyl group protons. The protonation of the quinoline nitrogen would lead to a downfield shift of the adjacent aromatic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display signals for each of the ten carbon atoms in the molecule, with the chemical shifts being influenced by the bromine and methyl substituents, as well as the protonated nitrogen atom.

IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the quinoline ring, and C-Br stretching. The presence of the hydrochloride salt may introduce broad N-H stretching bands.

MS (Mass Spectrometry): The mass spectrum of the parent compound, 8-bromo-6-methylquinoline, would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a viable synthetic route can be proposed based on established methodologies for quinoline synthesis, such as the Skraup synthesis.[5]

Proposed Synthesis of 8-Bromo-6-methylquinoline

The synthesis of 8-bromo-6-methylquinoline can be achieved from the precursor 2-bromo-4-methylaniline.

Step 1: Skraup Synthesis of 8-Bromo-6-methylquinoline

This reaction involves the cyclization of an aniline with glycerol in the presence of an acid and an oxidizing agent to form the quinoline ring.

  • Materials: 2-bromo-4-methylaniline, glycerol, sulfuric acid, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Procedure:

    • Carefully add concentrated sulfuric acid to a mixture of 2-bromo-4-methylaniline, glycerol, and the oxidizing agent in a reaction vessel equipped with a reflux condenser.

    • Heat the mixture cautiously. The reaction is typically exothermic.

    • Once the initial reaction subsides, continue heating the mixture under reflux for several hours to ensure complete cyclization.

    • After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude 8-bromo-6-methylquinoline can be purified by steam distillation or column chromatography.

Preparation of this compound

The hydrochloride salt can be prepared by treating a solution of the free base with hydrochloric acid.

  • Materials: 8-bromo-6-methylquinoline, a suitable organic solvent (e.g., diethyl ether or isopropanol), and concentrated hydrochloric acid or a solution of HCl in an organic solvent.

  • Procedure:

    • Dissolve the purified 8-bromo-6-methylquinoline in the chosen organic solvent.

    • Slowly add a stoichiometric amount of hydrochloric acid to the solution while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Role in Targeted Protein Degradation (PROTACs)

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[6]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[6]

The 8-bromo-6-methylquinoline moiety can be incorporated into the linker or as part of the ligand for the POI. The bromine atom provides a convenient handle for further chemical modification, allowing for the attachment of the linker or other functional groups through cross-coupling reactions.

Logical Workflow of PROTAC Action

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the potential role of a quinoline-based component.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (containing 8-Bromo-6-methylquinoline) POI->PROTAC Binds to POI ligand Proteasome Proteasome POI->Proteasome Recognition and Degradation PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 ligase ligand E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Protein fragments

Caption: General mechanism of PROTAC-induced protein degradation.

Safety and Handling

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly in the rapidly evolving field of targeted protein degradation. While comprehensive data on its physical and spectral properties are still emerging in the public domain, its structural features and classification as a protein degrader building block underscore its importance for researchers in medicinal chemistry. The synthetic pathways and conceptual framework provided in this guide offer a solid foundation for its application in the design and synthesis of next-generation pharmaceuticals. Further research is warranted to fully characterize this compound and explore its full range of biological activities.

References

An In-depth Technical Guide to 8-Bromo-6-methylquinoline Hydrochloride: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 8-Bromo-6-methylquinoline hydrochloride. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, drug discovery, and molecular research by presenting detailed experimental protocols, structured data, and logical workflows.

Molecular Structure and Physicochemical Properties

This compound is a halogenated quinoline derivative. The presence of the bromine atom and the methyl group on the quinoline core, along with its formulation as a hydrochloride salt, significantly influences its chemical reactivity, solubility, and potential biological activity.

Chemical Structure

The core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. In this derivative, a bromine atom is substituted at the 8-position and a methyl group at the 6-position. The hydrochloride salt is formed by the protonation of the nitrogen atom in the pyridine ring.

Physicochemical Data

A summary of the key physicochemical properties of 8-Bromo-6-methylquinoline and its hydrochloride salt is presented in Table 1. It is important to note that while data for the parent compound, 8-Bromo-6-methylquinoline, is available, specific experimental data for the hydrochloride salt is limited.

Table 1: Physicochemical Properties of 8-Bromo-6-methylquinoline and its Hydrochloride Salt

Property8-Bromo-6-methylquinolineThis compound
IUPAC Name 8-bromo-6-methylquinoline[1]8-bromo-6-methylquinolin-1-ium chloride
CAS Number 84839-95-2[1]1255574-68-5
Molecular Formula C₁₀H₈BrN[1]C₁₀H₉BrClN
Molecular Weight 222.08 g/mol [1]258.54 g/mol
Appearance Not explicitly statedSolid (predicted)
Melting Point Not availableNot available
Solubility Poorly soluble in water (predicted)More soluble in water than the free base (predicted)

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing with the synthesis of the key intermediate, 8-Bromo-6-methylquinoline, via the Skraup reaction, followed by its conversion to the hydrochloride salt.

Synthesis of 8-Bromo-6-methylquinoline via Skraup Reaction

The Skraup synthesis is a classic and effective method for the preparation of quinolines.[2][3] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2][4] For the synthesis of 8-Bromo-6-methylquinoline, the starting aromatic amine is 2-Bromo-4-methylaniline.

Experimental Protocol: Skraup Synthesis of 8-Bromo-6-methylquinoline

This protocol is adapted from established methodologies for the Skraup synthesis of substituted quinolines.[2][4][5]

  • Materials:

    • 2-Bromo-4-methylaniline

    • Glycerol

    • Concentrated Sulfuric Acid

    • An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)[6]

    • Ferrous sulfate (optional, as a moderator)[4]

    • Sodium hydroxide solution (for neutralization)

    • Appropriate organic solvent for extraction (e.g., dichloromethane or diethyl ether)

    • Anhydrous sodium sulfate (for drying)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 2-Bromo-4-methylaniline and glycerol while cooling the flask in an ice bath.

    • If the reaction is anticipated to be vigorous, add ferrous sulfate as a moderator.[4]

    • Slowly and carefully add the oxidizing agent to the reaction mixture.

    • Gently heat the mixture under reflux. The reaction is exothermic and may require careful temperature control.

    • After the initial vigorous reaction subsides, continue heating for several hours to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water and neutralize with a sodium hydroxide solution until the pH is alkaline.

    • Extract the aqueous mixture with an appropriate organic solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 8-Bromo-6-methylquinoline.

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure 8-Bromo-6-methylquinoline.

Formation of this compound

The hydrochloride salt of 8-Bromo-6-methylquinoline can be prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Preparation of this compound

  • Materials:

    • Purified 8-Bromo-6-methylquinoline

    • Anhydrous diethyl ether (or another suitable anhydrous solvent)

    • Hydrochloric acid solution in a suitable solvent (e.g., HCl in diethyl ether or isopropanol)

  • Procedure:

    • Dissolve the purified 8-Bromo-6-methylquinoline in a minimal amount of anhydrous diethyl ether.

    • While stirring, slowly add a solution of hydrochloric acid in diethyl ether to the 8-Bromo-6-methylquinoline solution.

    • A precipitate of this compound should form.

    • Collect the precipitate by filtration and wash it with a small amount of cold, anhydrous diethyl ether.

    • Dry the resulting solid under vacuum to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Bromo-4-methylaniline Skraup Skraup Reaction (Glycerol, H₂SO₄, Oxidizing Agent) Start->Skraup Intermediate 8-Bromo-6-methylquinoline Skraup->Intermediate HCl_Salt Hydrochloride Salt Formation (Anhydrous HCl) Intermediate->HCl_Salt Product This compound HCl_Salt->Product

A flowchart illustrating the synthetic pathway to this compound.

Spectroscopic Characterization

Due to the lack of specific experimental spectroscopic data for this compound in the available literature, this section provides predicted spectral characteristics based on the known data of closely related compounds, such as 8-bromo-6-methylquinolin-2(1H)-one and other substituted quinolines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Spectrum TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H NMR 9.0 - 9.2dH-2
7.8 - 8.0dH-4
7.6 - 7.8sH-5
7.4 - 7.6sH-7
7.2 - 7.4ddH-3
2.4 - 2.6s-CH₃
¹³C NMR ~150-C-2
~148-C-8a
~138-C-4
~135-C-6
~130-C-5
~128-C-7
~125-C-4a
~122-C-3
~118-C-8
~21--CH₃

Note: Predicted values are based on general chemical shift ranges for quinoline derivatives and the influence of substituents. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will likely be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-CH₃)
~2700 - 2400Broad, StrongN⁺-H stretch (from hydrochloride)
1620 - 1580StrongC=C and C=N ring stretching
1500 - 1400Medium-StrongAromatic ring vibrations
~880 - 800StrongC-H out-of-plane bending
~750 - 650StrongC-Br stretch

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zInterpretation
ESI+222.99 / 224.99[M+H]⁺ of the free base, showing the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br)
258.97 / 260.97[M]⁺ of the hydrochloride salt (less likely to be observed intact)

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is not extensively documented, the quinoline scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[7][8][9][10][11]

Potential Areas of Biological Investigation:

  • Anticancer Activity: Substituted quinolines have been investigated as potential anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[7][8][12] The mechanism of action can vary, but some quinolines have been shown to inhibit enzymes crucial for cancer cell proliferation, such as topoisomerases.[7]

  • Antimicrobial Activity: The quinoline core is found in several antibacterial and antifungal drugs. Bromo-substituted quinolines, in particular, have demonstrated antimicrobial properties.[10][13]

  • Enzyme Inhibition: Quinolines have been identified as inhibitors of various enzymes, including proteasomes and DNA methyltransferases.[14][15]

Logical Workflow for Preliminary Biological Evaluation

Biological_Evaluation cluster_evaluation Preliminary Biological Evaluation of a Novel Quinoline Derivative cluster_screening Initial Screening cluster_moa Mechanism of Action Studies Compound 8-Bromo-6-methylquinoline Hydrochloride Anticancer Anticancer Screening (e.g., MTT assay on cancer cell lines) Compound->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC determination) Compound->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase, Protease) Compound->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Anticancer->Pathway Target Target Identification (e.g., Pull-down assays) Antimicrobial->Target Enzyme->Target Lead Lead Compound Identification Pathway->Lead Target->Lead

A conceptual workflow for the initial biological screening and mechanism of action studies.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, a plausible synthetic route, and predicted characterization data for this compound. While specific experimental data for this compound is limited in the current literature, the information presented, based on established chemical principles and data from closely related analogues, offers a solid foundation for researchers and scientists. Further experimental investigation is warranted to fully elucidate the physicochemical properties and biological activities of this compound, which holds potential for applications in medicinal chemistry and drug discovery.

References

8-Bromo-6-methylquinoline hydrochloride CAS number 1255574-68-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-Bromo-6-methylquinoline Hydrochloride (CAS: 1255574-68-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document summarizes the currently available technical information for this compound. It is important to note that publicly accessible, in-depth experimental data and biological studies specifically for this compound are limited. Much of the detailed procedural information is derived from the synthesis of structurally related compounds, particularly its precursor, 8-bromo-6-methylquinoline, and the more extensively studied 8-bromo-6-methylquinolin-2(1H)-one. This guide aims to provide a foundational resource and a starting point for further research and development.

Chemical Identity and Properties

This compound is a heterocyclic organic compound.[1][2] It belongs to the quinoline family, which are known for their broad range of biological activities and are core structures in many pharmaceutical agents.[3][4] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1255574-68-5[1][2]
Molecular Formula C₁₀H₉BrClN[1]
Molecular Weight 258.5 g/mol [1]
Purity ≥96%[1][2]
Appearance Likely a solid
Storage Room temperature[1]
Product Family Protein Degrader Building Blocks[1]

Table 2: Properties of the Free Base (8-Bromo-6-methylquinoline)

PropertyValueSource(s)
CAS Number 84839-95-2[5]
Molecular Formula C₁₀H₈BrN[5]
Molecular Weight 222.08 g/mol [5]
IUPAC Name 8-bromo-6-methylquinoline[5]

Synthesis and Experimental Protocols

Synthesis of 8-Bromo-6-methylquinoline (Free Base)

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system.[6] This process typically involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of 8-Bromo-6-methylquinoline [6]

  • Materials:

    • 2-Bromo-4-methylaniline

    • Glycerol

    • Concentrated Sulfuric Acid

    • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

  • Procedure:

    • A mixture of 2-bromo-4-methylaniline, glycerol, and concentrated sulfuric acid is carefully heated.

    • An oxidizing agent is added portion-wise to control the exothermic reaction.

    • The reaction mixture is heated under reflux for several hours.

    • After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

    • The crude 8-bromo-6-methylquinoline is then purified, typically by steam distillation or recrystallization.

Conversion to this compound

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Experimental Protocol: Formation of the Hydrochloride Salt

  • Materials:

    • Purified 8-bromo-6-methylquinoline

    • Anhydrous solvent (e.g., diethyl ether, isopropanol)

    • Hydrochloric acid solution (e.g., concentrated HCl or HCl gas in an anhydrous solvent)

  • Procedure:

    • The purified 8-bromo-6-methylquinoline is dissolved in a suitable anhydrous solvent.

    • The solution is cooled in an ice bath.

    • A stoichiometric amount of hydrochloric acid is added dropwise with stirring.

    • The precipitated this compound is collected by filtration, washed with a cold, anhydrous solvent, and dried under vacuum.

G cluster_0 Synthesis of 8-Bromo-6-methylquinoline cluster_1 Conversion to Hydrochloride Salt A 2-Bromo-4-methylaniline C Skraup Reaction A->C B Glycerol + H₂SO₄ + Oxidizing Agent B->C D Crude 8-Bromo-6-methylquinoline C->D E Purification (e.g., Recrystallization) D->E F Pure 8-Bromo-6-methylquinoline E->F G Pure 8-Bromo-6-methylquinoline I Acid-Base Reaction G->I H Anhydrous Solvent + HCl H->I J Precipitation I->J K Filtration and Drying J->K L 8-Bromo-6-methylquinoline HCl K->L

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Applications in Drug Development

While specific biological data for this compound is not available, the quinoline scaffold is a well-established pharmacophore in medicinal chemistry.[3][4] Derivatives of quinoline have demonstrated a wide range of pharmacological activities, including:

  • Anticancer[3][4]

  • Antimicrobial[4]

  • Anti-inflammatory[4]

  • Antiviral

The presence of a bromine atom at the 8-position and a methyl group at the 6-position can significantly influence the compound's electronic and steric properties, potentially modulating its biological activity and target interactions.[3] As a "Protein Degrader Building Block," this compound is likely intended for use in the synthesis of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are a novel therapeutic modality in drug discovery.

G A 8-Bromo-6-methylquinoline HCl (Building Block) B Linker Synthesis A->B D Conjugation B->D C E3 Ligase Ligand C->D E PROTAC Molecule D->E F Target Protein Binding E->F G E3 Ligase Recruitment F->G H Ubiquitination of Target Protein G->H I Proteasomal Degradation H->I

Caption: Logical workflow for the use in PROTAC development.

Characterization and Quality Control

For a compound intended for research and drug development, rigorous characterization and quality control are essential. The following analytical techniques would be employed to confirm the identity and purity of synthesized this compound.

Table 3: Recommended Analytical Characterization

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmationCharacteristic shifts for the quinoline ring protons and carbons, the methyl group, and changes upon protonation.
Mass Spectrometry Molecular weight confirmationA molecular ion peak corresponding to the free base (C₁₀H₈BrN⁺) and potentially the protonated molecule.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic peaks for aromatic C-H, C=C, and C=N stretching, and N-H stretching from the hydrochloride.
Elemental Analysis Determination of elemental compositionPercentage of C, H, Br, Cl, and N should match the theoretical values for the molecular formula.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating the purity of the compound (e.g., ≥96%).

Future Research Directions

The limited data on this compound highlights a clear need for further investigation. Key areas for future research include:

  • Definitive Synthesis and Characterization: Publication of a detailed and optimized synthesis protocol and comprehensive characterization data.

  • Biological Screening: In vitro and in vivo screening to determine its anticancer, antimicrobial, and other potential therapeutic activities.

  • Mechanism of Action Studies: Elucidation of the specific biological targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency and selectivity.

  • Application in PROTAC Development: Exploration of its utility as a building block for targeted protein degraders.

This technical guide provides a starting point for researchers interested in this compound. While the current body of knowledge is sparse, the compound's structural features and its classification as a protein degrader building block suggest it could be a valuable tool in the advancement of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Bromo-6-methylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 8-Bromo-6-methylquinoline hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt, this document also includes detailed information on its free base, 8-Bromo-6-methylquinoline, as a crucial precursor and reference compound. The guide is intended to support research and development activities by providing structured data, detailed experimental protocols, and workflow visualizations.

Core Physicochemical Data

The fundamental physical and chemical properties of this compound and its corresponding free base are summarized below. These tables provide a comparative overview of the key characteristics of both forms of the compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValue
CAS Number 1255574-68-5[1]
Molecular Formula C₁₀H₉BrClN[1]
Molecular Weight 258.5 g/mol [1]
Purity ≥96%[1]
Storage Conditions Room temperature[1]
Table 2: Physical and Chemical Properties of 8-Bromo-6-methylquinoline (Free Base)
PropertyValue
CAS Number 84839-95-2[2]
Molecular Formula C₁₀H₈BrN[2]
Molecular Weight 222.08 g/mol [2]
Melting Point 51 °C[3]
Boiling Point 125 °C (at 0.2 Torr)[3]
Density (Predicted) 1.488 ± 0.06 g/cm³[3]
pKa (Predicted) 2.56 ± 0.20[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 8-Bromo-6-methylquinoline and its subsequent conversion to the hydrochloride salt are provided below. These protocols are based on established chemical principles and analogous transformations.

Synthesis of 8-Bromo-6-methylquinoline (Free Base)

A common and effective method for the synthesis of the quinoline core is the Skraup synthesis. This involves the reaction of a substituted aniline with glycerol in the presence of an acid and an oxidizing agent.

Materials:

  • 2-Bromo-4-methylaniline

  • Glycerol

  • Sulfuric acid (concentrated)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask containing 2-Bromo-4-methylaniline and glycerol.

  • Slowly and cautiously add the oxidizing agent to the mixture.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

  • Extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 8-Bromo-6-methylquinoline.

  • The crude product can be purified by column chromatography on silica gel.

Conversion to this compound

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid.

Materials:

  • 8-Bromo-6-methylquinoline (purified)

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the purified 8-Bromo-6-methylquinoline in a minimal amount of a suitable solvent, such as anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether) to the dissolved free base with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound.

Characterization Methods

The following are general protocols for the characterization of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Expected signals would include aromatic protons on the quinoline core and a singlet for the methyl group. Upon protonation to the hydrochloride salt, a downfield shift of the aromatic protons, particularly those closer to the nitrogen atom, is expected.

  • ¹³C NMR: Acquire the proton-decoupled spectrum. Expected signals would include carbons of the quinoline ring system and the methyl carbon.

Mass Spectrometry (MS):

  • Mass spectra can be obtained using techniques such as electrospray ionization (ESI) or electron impact (EI). The molecular ion peak [M]⁺ for the free base and [M+H]⁺ for the protonated molecule would confirm the molecular weight.

Infrared (IR) Spectroscopy:

  • Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Characteristic peaks for the aromatic C-H and C=C stretching vibrations are expected.

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Synthesis_Workflow cluster_synthesis Synthesis start 2-Bromo-4-methylaniline skraup Skraup Synthesis start->skraup free_base 8-Bromo-6-methylquinoline (Free Base) skraup->free_base hcl_reaction HCl Treatment free_base->hcl_reaction hcl_salt 8-Bromo-6-methylquinoline HCl hcl_reaction->hcl_salt

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_characterization Characterization sample 8-Bromo-6-methylquinoline HCl nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms ir IR Spectroscopy sample->ir data Structural Confirmation and Purity Assessment nmr->data ms->data ir->data

References

An In-depth Technical Guide to the Spectral Characteristics of 8-Bromo-6-methylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 8-Bromo-6-methylquinoline hydrochloride. Due to the limited availability of public spectral data for the hydrochloride salt, this guide presents data for the free base, 8-Bromo-6-methylquinoline, and provides a comparative analysis with related compounds to infer the spectral characteristics of the hydrochloride form. This document also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, essential for the characterization of this compound.

I. Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 1255574-68-5

  • Molecular Formula: C₁₀H₉BrClN

  • Molecular Weight: 258.5 g/mol

  • Free Base: 8-Bromo-6-methylquinoline

  • CAS Number: 84839-95-2

  • Molecular Formula: C₁₀H₈BrN[1]

  • Molecular Weight: 222.08 g/mol [1]

II. Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for 8-Bromo-6-methylquinoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0dd~4.5, ~1.5
H-37.4 - 7.6dd~8.5, ~4.5
H-48.2 - 8.4d~8.5
H-57.8 - 8.0s-
H-77.6 - 7.8s-
-CH₃2.5 - 2.7s-

Note: These are predicted values based on known spectral data of quinoline and its derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 8-Bromo-6-methylquinoline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~136
C-4a~148
C-5~130
C-6~138
C-7~133
C-8~120
C-8a~128
-CH₃~18

Note: These are predicted values. The presence of the bromine atom at C-8 will influence the chemical shift of C-8 and adjacent carbons.

Table 3: Mass Spectrometry Data for 8-Bromo-6-methylquinoline

Ionm/z (relative abundance)
[M]⁺221/223 (base peaks, ~1:1 ratio)
[M-Br]⁺142
[M-HCN]⁺194/196

Note: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in approximately a 1:1 natural abundance), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.

Table 4: Infrared (IR) Spectral Data for 8-Bromo-6-methylquinoline

Wavenumber (cm⁻¹)Functional Group Assignment
3050 - 3100C-H stretching (aromatic)
2920 - 2980C-H stretching (methyl)
1600, 1570, 1500C=C and C=N stretching (quinoline ring)
~880C-H out-of-plane bending (isolated aromatic H)
~820C-H out-of-plane bending (adjacent aromatic H's)
550 - 650C-Br stretching

Note: For the hydrochloride salt, a broad absorption is expected in the 2400-2800 cm⁻¹ region due to the N⁺-H stretching vibration.

III. Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Given the hydrochloride salt, deuterated chloroform (CDCl₃) may not be a suitable solvent due to poor solubility.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard one-pulse sequence.

    • Temperature: 298 K.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Temperature: 298 K.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be approximately 1 mg/mL.

    • Further dilute the sample to a final concentration of 1-10 µg/mL in the same solvent or a mixture of solvents compatible with the ionization source.

    • For electrospray ionization (ESI), the addition of a small amount of formic acid may be beneficial.

  • Data Acquisition (ESI-MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition (ATR-FTIR):

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

IV. Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Skraup Synthesis Purification Purification Chemical Reaction->Purification Recrystallization/ Chromatography 8-Bromo-6-methylquinoline 8-Bromo-6-methylquinoline Purification->8-Bromo-6-methylquinoline HCl Salt Formation HCl Salt Formation 8-Bromo-6-methylquinoline->HCl Salt Formation w/ HCl Final Product Final Product HCl Salt Formation->Final Product 8-Bromo-6-methylquinoline Hydrochloride NMR Spectroscopy NMR Spectroscopy Final Product->NMR Spectroscopy Structural Elucidation Mass Spectrometry Mass Spectrometry Final Product->Mass Spectrometry Molecular Weight Confirmation IR Spectroscopy IR Spectroscopy Final Product->IR Spectroscopy Functional Group Identification Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Mass Spectrometry->Structure Confirmation IR Spectroscopy->Structure Confirmation Verified Compound Verified Compound Structure Confirmation->Verified Compound G Compound Synthesis\nand Characterization Compound Synthesis and Characterization In vitro Screening In vitro Screening Compound Synthesis\nand Characterization->In vitro Screening Hit Identification Hit Identification In vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials

References

An In-depth Technical Guide to the Synthesis of 8-Bromo-6-methylquinoline Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 8-bromo-6-methylquinoline, a crucial precursor in the development of novel pharmaceutical compounds. This document outlines a well-established synthetic pathway, including detailed experimental protocols, quantitative data, and characterization methods. The information presented herein is intended to equip researchers and professionals in drug development with the necessary knowledge to produce this valuable chemical intermediate.

Synthetic Pathway Overview

The synthesis of 8-bromo-6-methylquinoline is most effectively achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 2-bromo-4-methylaniline, from the readily available starting material, p-toluidine. The second stage employs the classical Skraup reaction to construct the quinoline ring system from 2-bromo-4-methylaniline.

G cluster_0 Stage 1: Synthesis of 2-Bromo-4-methylaniline cluster_1 Stage 2: Skraup Synthesis p-Toluidine p-Toluidine N-(4-methylphenyl)acetamide N-(4-methylphenyl)acetamide p-Toluidine->N-(4-methylphenyl)acetamide Acetylation N-(2-bromo-4-methylphenyl)acetamide N-(2-bromo-4-methylphenyl)acetamide N-(4-methylphenyl)acetamide->N-(2-bromo-4-methylphenyl)acetamide Bromination 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline N-(2-bromo-4-methylphenyl)acetamide->2-Bromo-4-methylaniline Hydrolysis 8-Bromo-6-methylquinoline 8-Bromo-6-methylquinoline 2-Bromo-4-methylaniline->8-Bromo-6-methylquinoline Skraup Reaction Glycerol Glycerol Glycerol->8-Bromo-6-methylquinoline

Figure 1: Overall synthetic workflow for 8-bromo-6-methylquinoline.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
p-ToluidineC₇H₉N107.1543-45200
2-Bromo-4-methylanilineC₇H₈BrN186.0526-
8-Bromo-6-methylquinolineC₁₀H₈BrN222.0851125 (0.2 Torr)[1]

Table 2: Summary of Reaction Steps and Expected Yields

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1aAcetylationp-ToluidineAcetic anhydride, Acetic acidN-(4-methylphenyl)acetamideHigh
1bBrominationN-(4-methylphenyl)acetamideBromineN-(2-bromo-4-methylphenyl)acetamideModerate
1cHydrolysisN-(2-bromo-4-methylphenyl)acetamideHydrochloric acid, Sodium hydroxide2-Bromo-4-methylaniline51-57
2Skraup Synthesis2-Bromo-4-methylanilineGlycerol, Sulfuric acid, Oxidizing agent8-Bromo-6-methylquinolineVariable

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations.

Stage 1: Synthesis of 2-Bromo-4-methylaniline

This precursor is synthesized from p-toluidine in a three-step process involving acetylation, bromination, and hydrolysis.

3.1.1. Acetylation of p-Toluidine

  • In a round-bottom flask equipped with a reflux condenser, combine p-toluidine, glacial acetic acid, and acetic anhydride.

  • Reflux the mixture for 2.5-3.0 hours.

  • Upon cooling, the N-(4-methylphenyl)acetamide product will crystallize and can be isolated by filtration.

3.1.2. Bromination of N-(4-methylphenyl)acetamide

  • Dissolve the N-(4-methylphenyl)acetamide from the previous step in a suitable solvent such as glacial acetic acid.

  • Cool the solution and add bromine dropwise while maintaining the temperature between 50-55°C.

  • After the addition is complete, pour the reaction mixture into a sodium sulfite solution to precipitate the N-(2-bromo-4-methylphenyl)acetamide.

  • Collect the solid product by filtration and wash with water.

3.1.3. Hydrolysis to 2-Bromo-4-methylaniline

  • Suspend the N-(2-bromo-4-methylphenyl)acetamide in concentrated hydrochloric acid.

  • Reflux the mixture until hydrolysis is complete (typically monitored by TLC).

  • Cool the reaction mixture to allow the hydrochloride salt of the product to precipitate.

  • Isolate the salt by filtration and then neutralize with a sodium hydroxide solution to yield the free base, 2-bromo-4-methylaniline. The product can be further purified by distillation.

Stage 2: Skraup Synthesis of 8-Bromo-6-methylquinoline

The Skraup synthesis is a classic and effective method for the construction of the quinoline ring system.[1] This protocol is adapted from established procedures for the Skraup reaction.

  • In a flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to 2-bromo-4-methylaniline with cooling.

  • Add glycerol to the mixture, followed by a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid). Ferrous sulfate can be added as a moderator for the reaction.

  • Heat the reaction mixture cautiously. The reaction is often exothermic and may become vigorous. Maintain a controlled reflux for several hours until the reaction is complete.

  • After cooling, dilute the reaction mixture with water and neutralize with a strong base, such as sodium hydroxide, to precipitate the crude product.

  • The crude 8-bromo-6-methylquinoline can be purified by steam distillation followed by either recrystallization or column chromatography. A common solvent system for recrystallization of similar bromoquinoline derivatives is a mixture of ethyl acetate and hexane.[2]

Characterization

The identity and purity of the synthesized 8-bromo-6-methylquinoline should be confirmed by standard analytical techniques.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value of 51°C.[1]

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry. The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical progression from starting materials to the final, characterized product.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Start p-Toluidine Step1 Synthesis of 2-Bromo-4-methylaniline Start->Step1 Step2 Skraup Synthesis of 8-Bromo-6-methylquinoline Step1->Step2 Purify Purification of Intermediates and Final Product (e.g., Recrystallization, Chromatography) Step2->Purify Analysis Structural Analysis (NMR, Mass Spectrometry) Purify->Analysis Purity Purity Assessment (Melting Point) Analysis->Purity Final Pure 8-Bromo-6-methylquinoline Purity->Final

Figure 2: Logical workflow for the synthesis and characterization of the target compound.

References

The Enduring Therapeutic Potential of the Quinolinone Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold, a bicyclic heterocyclic system, stands as a "privileged structure" in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities.[1] This enduring interest stems from the scaffold's synthetic tractability and its ability to interact with a diverse array of biological targets. This technical guide provides a comprehensive overview of the significant therapeutic activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key biological assays are provided, alongside a thorough exploration of the underlying signaling pathways, visualized using Graphviz diagrams. All quantitative data has been summarized in structured tables to facilitate direct comparison of the biological efficacy of various quinolinone derivatives.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[2][3] Their mechanisms of action are often multifaceted, targeting key proteins and signaling pathways that are dysregulated in cancer.[4][5]

One of the most well-established anticancer mechanisms of quinolinone scaffolds is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[2][6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[7] Quinolinone-based inhibitors effectively block the downstream RAS-RAF-MAPK and PI3K-AKT signaling cascades, thereby inducing apoptosis and reducing cancer cell proliferation.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various quinolinone derivatives against different human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric Cancer)1.38[2]
HCT-116 (Colon Cancer)5.34[2]
MCF-7 (Breast Cancer)5.21[2]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin[2]
MDA-MB-231 (Breast Cancer)Comparable to Cisplatin/Doxorubicin[2]
A549 (Lung Cancer)Comparable to Cisplatin/Doxorubicin[2]
2-Quinolone Derivative 11eCOLO 205 (Colon Cancer)Nanomolar range[2]
Sulfonylated Indeno[1,2-c]quinoline (SIQ3)EGFR-TK0.6 nM[6]
Sulfonylated Indeno[1,2-c]quinoline (SIQ5)EGFR-TK1.2 nM[6]
Quinazolinone-Amino Acid Hybrid GMCF-7 (Breast Cancer)0.164 µM[8]
Quinazolinone-Amino Acid Hybrid EMDA-MBA-231 (Breast Cancer)0.545 µM[8]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF (Ligand) Ligand->EGFR Binds Quinolinone Quinolinone Inhibitor Quinolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes

EGFR Signaling Pathway Inhibition by Quinolinones.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinolinone derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivative in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[11]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with quinolinone derivatives B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

General workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Potent Class of Antibacterial Agents

Quinolone antibiotics are a well-established class of synthetic antibacterial agents that function by inhibiting bacterial DNA replication.[12][13] They target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][14] By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[1][14]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinolinone derivatives against different bacterial strains. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Quinolone-coupled hybrid 5dS. aureus (Gram-positive)0.125[11]
E. coli (Gram-negative)1[11]
Quinoline-2-one derivative 6cMRSA (Methicillin-resistant S. aureus)0.75[15]
VRE (Vancomycin-resistant Enterococci)0.75[15]
MRSE (Methicillin-resistant S. epidermidis)2.50[15]
Quinoline derivative 2Bacillus cereus3.12[6]
Quinoline derivative 6Pseudomonas aeruginosa3.12[6]
Quinoline-based hydroxyimidazolium hybrid 7bS. aureus2[4]
M. tuberculosis H37Rv10[4]

Mechanism of Action: Inhibition of Bacterial DNA Replication

Quinolone_Antimicrobial_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase / Topoisomerase IV DNA->Gyrase Binds Cleaved_Complex Cleavage Complex (Transient) Gyrase->Cleaved_Complex Creates transient double-strand break Cleaved_Complex->DNA Re-ligates Replication DNA Replication Cleaved_Complex->Replication Allows unwinding for Cell_Death Cell Death Cleaved_Complex->Cell_Death Leads to permanent DNA damage Quinolone Quinolone Antibiotic Quinolone->Cleaved_Complex Stabilizes

Mechanism of action of quinolone antibiotics.
Experimental Protocol: Zone of Inhibition Assay (Kirby-Bauer Test)

The zone of inhibition assay is a qualitative method used to determine the antimicrobial susceptibility of bacteria to a particular antimicrobial agent.[16][17]

Materials:

  • Mueller-Hinton agar plates

  • Pure culture of the target bacterial strain

  • Sterile swabs

  • Sterile filter paper discs

  • Quinolinone derivative solution of known concentration

  • Incubator

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a pure culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disc Application: Aseptically apply sterile filter paper discs impregnated with a known concentration of the quinolinone derivative onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone Measurement: After incubation, measure the diameter of the zone of complete inhibition (the clear area around the disc where no bacterial growth is visible) in millimeters using calipers or a ruler.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound. Larger zones correspond to greater susceptibility of the bacteria to the agent.

Zone_of_Inhibition_Workflow A Prepare bacterial inoculum B Inoculate Mueller-Hinton agar plate A->B C Apply quinolinone-impregnated discs B->C D Incubate at 37°C for 18-24h C->D E Measure diameter of the zone of inhibition D->E F Interpret results based on zone size E->F

Workflow for the zone of inhibition assay.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Quinolinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[18][19] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[12][20] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[20]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of quinolinone derivatives in the carrageenan-induced paw edema model, a widely used in vivo assay for acute inflammation.

Compound/DerivativeDose% Inhibition of Paw EdemaReference
6-Bromo-substituted-quinazolinone50 mg/kg59.61[9]
4-Nitrostyryl-substituted quinazolinoneNot specified62.2–80.7[9]
4-Hydroxystyryl-substituted quinazolinoneNot specified62.2–80.7[9]
Quinoline-azoimine hybrid 49100 mg/mL (in vitro)High[18]
Ibuprofen-quinoline hybrid 13aNot specifiedComparable to ibuprofen[18]

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) IKK IKK TLR->IKK Activates LPS LPS (Inflammatory Stimulus) LPS->TLR Activates Quinolinone Quinolinone Derivative Quinolinone->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB NF-κB IkB_NFkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Gene_Expression Induces Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1_Nrf2 Keap1 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Induces dissociation Quinolinone Quinolinone Derivative Quinolinone->Keap1_Nrf2 Promotes dissociation

References

The Quinoline Scaffold as a Nascent Building Block in Targeted Protein Degradation: A Technical Guide Focused on 8-Bromo-6-methylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." The discovery and development of novel building blocks for constructing proteolysis-targeting chimeras (PROTACs) and molecular glues are critical to expanding the scope of TPD. This technical guide explores the potential of the 8-bromo-6-methylquinoline scaffold, provided as its hydrochloride salt, as a nascent building block for the development of novel protein degraders. While direct application of 8-Bromo-6-methylquinoline hydrochloride in published protein degraders is not yet established, its structural features and synthetic accessibility make it an intriguing starting point for medicinal chemistry campaigns.

This document provides a comprehensive overview of the synthesis, functionalization, and hypothetical application of this scaffold in TPD. It includes detailed, adaptable experimental protocols for the synthesis of derivatives suitable for PROTAC construction and for the biological evaluation of resulting degraders. Furthermore, quantitative data, presented in a comparative format, and visualizations of key pathways and workflows are provided to guide researchers in this exploratory area.

Introduction to the 8-Bromo-6-methylquinoline Scaffold in Protein Degradation

The quinoline core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] The presence of a bromine atom at the 8-position and a methyl group at the 6-position on the quinoline ring offers distinct advantages for its use as a protein degrader building block.[1] The bromine atom serves as a versatile synthetic handle for introducing linkers through various cross-coupling reactions, a crucial step in PROTAC synthesis.[2] The methyl group can provide beneficial steric and electronic properties that may enhance binding affinity and selectivity for a target protein.[1]

While the direct use of this compound as an E3 ligase ligand has not been reported, its potential lies in its utility as a novel warhead for a target protein of interest (POI). The development of new POI ligands is a key challenge in the TPD field, and scaffolds like 8-bromo-6-methylquinoline offer a foundation for the generation of diverse chemical libraries to screen for novel binders.

Synthesis and Functionalization for PROTAC Development

The synthesis of the 8-bromo-6-methylquinoline core can be achieved through established methodologies such as the Skraup synthesis.[3] The resulting compound can then be functionalized to incorporate a linker, which is essential for its conjugation to an E3 ligase ligand to form a PROTAC.

Synthesis of the 8-Bromo-6-methylquinoline Core

A viable synthetic route to 8-bromo-6-methylquinoline involves a multi-step process starting from 2-bromo-4-methylaniline.[3]

Experimental Protocol: Synthesis of 8-Bromo-6-methylquinoline [3]

  • Step 1: Skraup Synthesis. In a round-bottom flask, cautiously add concentrated sulfuric acid to a mixture of 2-bromo-4-methylaniline, glycerol, and a mild oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

  • Heat the reaction mixture under reflux for several hours. The reaction is highly exothermic and should be carefully controlled.

  • After cooling, pour the reaction mixture onto ice and neutralize with a concentrated sodium hydroxide solution.

  • The crude 8-bromo-6-methylquinoline can be purified by steam distillation or column chromatography.

  • To obtain the hydrochloride salt, the purified base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent. The resulting precipitate is collected by filtration and dried.

Functionalization for Linker Attachment

The bromine atom at the 8-position is the key site for introducing a linker. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful methods for this purpose.[2]

Experimental Protocol: Suzuki-Miyaura Coupling for Linker Precursor Attachment [2]

  • To a reaction vessel, add 8-bromo-6-methylquinoline (1.0 equiv.), a boronic acid or ester linker precursor (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon).

  • Add a degassed solvent system (e.g., 4:1 v/v dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the linker-functionalized quinoline.

Hypothetical Application in PROTAC Design and Evaluation

For the purpose of this guide, we will hypothesize a scenario where a derivative of 8-bromo-6-methylquinoline has been identified as a binder for a hypothetical target protein, "Kinase X." The following sections outline the subsequent steps in developing and evaluating a PROTAC based on this scaffold.

PROTAC Assembly

Once the 8-bromo-6-methylquinoline warhead is functionalized with a linker containing a reactive handle (e.g., a terminal amine or carboxylic acid), it can be conjugated to a known E3 ligase ligand, such as those for von Hippel-Lindau (VHL) or Cereblon (CRBN).[4]

PROTAC_Synthesis_Workflow cluster_warhead Warhead Synthesis cluster_linker Linker cluster_e3_ligand E3 Ligase Ligand cluster_protac PROTAC Assembly 8_Bromo_6_methylquinoline 8_Bromo_6_methylquinoline Functionalized_Warhead Functionalized_Warhead 8_Bromo_6_methylquinoline->Functionalized_Warhead Cross-coupling PROTAC PROTAC Functionalized_Warhead->PROTAC Amide Coupling Linker_Precursor Linker_Precursor E3_Ligase_Ligand E3_Ligase_Ligand E3_Ligase_Ligand->PROTAC

A generalized workflow for the synthesis of a PROTAC.
Quantitative Evaluation of PROTAC Efficacy

The efficacy of a novel PROTAC is assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[5][6]

Table 1: Hypothetical Degradation Performance of Kinase X-Targeting PROTACs

PROTAC CandidateE3 Ligase LigandLinker TypeDC₅₀ (nM)Dₘₐₓ (%)
Q-PROTAC-01VHLPEG45090
Q-PROTAC-02CRBNAlkyl C52595
Q-PROTAC-03VHLAlkyl C815075

This data is illustrative and intended to guide the experimental design.

Experimental Protocol: Western Blot for Protein Degradation [7]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentration for all samples, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein (and a loading control, e.g., GAPDH). Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. Calculate DC₅₀ and Dₘₐₓ values using non-linear regression.

Mechanism of Action and Signaling Pathways

PROTACs function by hijacking the ubiquitin-proteasome system (UPS).[8] The PROTAC molecule forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.[9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (Kinase X) POI->Ternary_Complex binds E3_Ligase E3 Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex recruits Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome marks for Degradation Degradation Proteasome->Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion and Future Directions

The 8-bromo-6-methylquinoline scaffold represents an underexplored area in the field of targeted protein degradation. While its direct application is yet to be demonstrated, its synthetic tractability and the prevalence of the quinoline core in bioactive molecules suggest its potential as a valuable starting point for the development of novel protein degrader building blocks. The protocols and conceptual frameworks presented in this guide are intended to facilitate the exploration of this and other novel scaffolds, ultimately contributing to the expansion of the TPD toolbox and the druggable proteome. Future work should focus on the synthesis and screening of 8-bromo-6-methylquinoline derivatives against a wide range of protein targets to identify novel warheads for PROTAC development.

References

Methodological & Application

Application Note: A Detailed Protocol for the Skraup Synthesis of 8-Bromo-6-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The Skraup synthesis, a classic and powerful method in organic chemistry, provides a direct route to the quinoline ring system.[1][2] This reaction involves the condensation of an aromatic amine with glycerol in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent.[3][4] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, acid-catalyzed cyclization, and subsequent oxidation to form the aromatic quinoline ring.[4][5] This application note provides a detailed protocol for the synthesis of 8-Bromo-6-methylquinoline, a valuable intermediate for the development of novel pharmaceuticals, using the Skraup reaction. The starting material for this synthesis is 2-Bromo-4-methylaniline.[6]

Proposed Synthetic Pathway

The synthesis of 8-Bromo-6-methylquinoline is achieved via the Skraup reaction, starting from 2-Bromo-4-methylaniline, glycerol, and an oxidizing agent in the presence of concentrated sulfuric acid.

Reaction Scheme: 2-Bromo-4-methylaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 8-Bromo-6-methylquinoline

Experimental Protocol

This protocol is adapted from established methodologies for the Skraup synthesis.[2][6][7]

Materials and Reagents:

  • 2-Bromo-4-methylaniline

  • Glycerol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitrobenzene (or Arsenic Pentoxide as an alternative oxidizing agent)[4][8]

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (as a moderator)[4]

  • Sodium Hydroxide (NaOH) solution

  • Toluene or other suitable extraction solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask (1 L)

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle

  • Apparatus for steam distillation

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully place 2-Bromo-4-methylaniline (0.1 mol).

  • Addition of Reagents: Add glycerol (0.3 mol) and nitrobenzene (0.12 mol) to the flask. Mix the contents thoroughly. Add ferrous sulfate heptahydrate (5 g) to help moderate the reaction.[4]

  • Acid Addition: While stirring vigorously and cooling the flask in an ice-water bath, slowly add concentrated sulfuric acid (0.4 mol) through the dropping funnel. The addition should be controlled to keep the temperature of the mixture from rising too rapidly.

  • Reaction: After the addition of sulfuric acid is complete, remove the ice bath. The reaction is exothermic and may begin to boil on its own.[4] If the reaction becomes too vigorous, it can be moderated by cooling the flask. Once the initial vigorous reaction subsides, gently heat the mixture to reflux for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Neutralization: Allow the reaction mixture to cool to below 100°C. Carefully dilute the mixture with water and then transfer it to a larger flask suitable for steam distillation.

  • Purification (Steam Distillation): Steam distill the mixture to remove unreacted nitrobenzene and other volatile impurities.[7] Continue the distillation until the distillate is no longer oily.

  • Isolation of Product: Make the residue in the distillation flask strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution while cooling the flask.

  • Extraction: Steam distill the now alkaline mixture. The 8-Bromo-6-methylquinoline will co-distill with the steam. Collect the distillate, which will contain the product as an oil or solid. Extract the distillate with a suitable organic solvent like toluene.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Final Purification: The crude 8-Bromo-6-methylquinoline can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation

The following table summarizes the key compounds and expected data for the synthesis.

Compound NameStarting Material/ProductMolecular Weight ( g/mol )Moles (example)Expected YieldKey Physical Properties
2-Bromo-4-methylanilineStarting Material186.060.1N/Am.p. 43-46 °C
8-Bromo-6-methylquinolineProduct222.08-70-85%To be determined experimentally.

Note: The expected yield is an estimate based on typical Skraup synthesis yields.[2][7] Physical properties of the final product should be confirmed by analytical methods such as melting point determination, NMR, and mass spectrometry.

Mandatory Visualization

The logical workflow for the synthesis and purification of 8-Bromo-6-methylquinoline is presented in the following diagram.

Skraup_Synthesis_Workflow Experimental Workflow for Skraup Synthesis of 8-Bromo-6-methylquinoline Start Reagents: - 2-Bromo-4-methylaniline - Glycerol - Nitrobenzene - H₂SO₄ - FeSO₄ Reaction Skraup Reaction (Reflux, 3-5h) Start->Reaction Workup Work-up (Dilution & Steam Distillation of Impurities) Reaction->Workup Neutralization Alkalinization (Conc. NaOH) Workup->Neutralization Isolation Product Isolation (Steam Distillation) Neutralization->Isolation Extraction Solvent Extraction (Toluene) Isolation->Extraction Drying Drying & Concentration (Anhydrous MgSO₄, Rotovap) Extraction->Drying Purification Final Purification (Vacuum Distillation or Recrystallization) Drying->Purification FinalProduct Pure 8-Bromo-6-methylquinoline Purification->FinalProduct

Caption: Logical workflow for the synthesis and purification of 8-Bromo-6-methylquinoline.

References

Functionalization of the 8-bromo-6-methylquinoline Scaffold: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the 8-bromo-6-methylquinoline scaffold. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the quinoline core in numerous biologically active compounds. The bromine atom at the 8-position serves as a key handle for introducing diverse chemical moieties through various palladium-catalyzed cross-coupling reactions, enabling the synthesis of novel compounds for drug discovery programs.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties. The 6-methylquinoline scaffold, in particular, has been identified in several biologically active molecules. Strategic functionalization of this scaffold allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic profiles of potential drug candidates.

This guide focuses on four key transformations of the 8-bromo-6-methylquinoline scaffold: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. These reactions provide access to a broad range of derivatives, including 8-aryl, 8-amino, 8-alkynyl, and 8-cyano-6-methylquinolines, which are valuable for structure-activity relationship (SAR) studies and the development of new chemical entities.

Overview of Functionalization Strategies

The palladium-catalyzed cross-coupling reactions detailed below are powerful tools for the derivatization of the 8-bromo-6-methylquinoline core. Each reaction offers a distinct method for carbon-carbon or carbon-nitrogen bond formation, allowing for the introduction of a wide variety of functional groups.

Functionalization_Overview Functionalization Strategies for 8-bromo-6-methylquinoline cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_cyanation Cyanation A 8-bromo-6-methylquinoline B Aryl/Heteroaryl Boronic Acid/Ester D Primary/Secondary Amine F Terminal Alkyne H Cyanide Source (e.g., Zn(CN)2) C 8-Aryl/Heteroaryl-6-methylquinoline B->C Pd Catalyst, Base (C-C bond formation) E 8-Amino-6-methylquinoline Derivatives D->E Pd Catalyst, Base (C-N bond formation) G 8-Alkynyl-6-methylquinoline F->G Pd/Cu Catalyst, Base (C-C bond formation) I 8-Cyano-6-methylquinoline H->I Pd Catalyst (C-CN bond formation)

Figure 1: Overview of key functionalization reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O1001680-90
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1102475-85
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O901870-80

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine 8-bromo-6-methylquinoline, arylboronic acid, palladium catalyst, and base in a reaction vessel. start->reagents inert Evacuate and backfill the vessel with an inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to room temperature, dilute with water, and extract with an organic solvent. monitor->workup Reaction Complete purify Dry, concentrate, and purify the crude product by column chromatography. workup->purify end Obtain 8-Aryl-6-methylquinoline purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 8-bromo-6-methylquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a round-bottom flask, add 8-bromo-6-methylquinoline, the arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-methylquinoline.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly effective method for the synthesis of aryl amines from aryl halides.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101880-90
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002475-85
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1002070-80
4N-MethylanilinePd(OAc)₂ (2)DavePhos (4)LHMDSTHF801665-75

Note: Yields are representative and may vary based on the specific amine and reaction conditions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Buchwald_Workflow start Start reagents In a glovebox, combine 8-bromo-6-methylquinoline, palladium precatalyst, ligand, and base in a Schlenk tube. start->reagents add_amine_solvent Add the amine and anhydrous, degassed solvent. reagents->add_amine_solvent heat Seal the tube and heat the reaction mixture with stirring. add_amine_solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with an organic solvent, and filter through Celite. monitor->workup Reaction Complete purify Concentrate the filtrate and purify by flash column chromatography. workup->purify end Obtain 8-Amino-6-methylquinoline Derivative purify->end

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 8-bromo-6-methylquinoline (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an inert atmosphere glovebox, add 8-bromo-6-methylquinoline, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add the amine followed by the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-6-methylquinoline derivative.

III. Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] This reaction is instrumental in the synthesis of arylalkynes.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF601680-90
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF801275-85
31-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NTHF602470-80
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF701865-75

Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

Sonogashira_Workflow start Start reagents To a Schlenk flask under inert atmosphere, add 8-bromo-6-methylquinoline, Pd catalyst, and CuI. start->reagents solvent_base Add anhydrous solvent and base. reagents->solvent_base add_alkyne Add the terminal alkyne dropwise. solvent_base->add_alkyne stir Stir the reaction mixture at the specified temperature. add_alkyne->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor workup Concentrate the reaction mixture under reduced pressure. monitor->workup Reaction Complete purify Purify the residue by column chromatography. workup->purify end Obtain 8-Alkynyl-6-methylquinoline purify->end

Figure 4: Experimental workflow for Sonogashira coupling.

Materials:

  • 8-bromo-6-methylquinoline (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 8-bromo-6-methylquinoline, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base.

  • Degas the mixture by bubbling argon through it for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 8-alkynyl-6-methylquinoline.

IV. Cyanation

The palladium-catalyzed cyanation of aryl halides is a direct method for introducing a nitrile functional group, which is a versatile precursor for the synthesis of amines, carboxylic acids, and other nitrogen-containing heterocycles.

Data Presentation: Representative Cyanation Reactions
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF1201280-90
2K₄[Fe(CN)₆]Pd(OAc)₂ (2)-Na₂CO₃DMAC1201875-85
3NaCNPd(OAc)₂ (1)t-Bu₃P (2)-Toluene100670-80

Note: Yields are representative and may vary based on the cyanide source and reaction conditions.

Experimental Protocol: General Procedure for Cyanation

Cyanation_Workflow start Start reagents Combine 8-bromo-6-methylquinoline, cyanide source, palladium catalyst, and ligand (if required) in a reaction vessel. start->reagents inert Evacuate and backfill the vessel with an inert gas. reagents->inert solvent_additive Add anhydrous solvent and any additives. inert->solvent_additive heat Heat the reaction mixture with stirring. solvent_additive->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with water, and extract with an organic solvent. monitor->workup Reaction Complete purify Dry, concentrate, and purify the crude product. workup->purify end Obtain 8-Cyano-6-methylquinoline purify->end Signaling_Pathway Representative Signaling Pathway Targeted by Quinoline Derivatives RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) RTK->Downstream Activation Quinoline 8-Aryl-6-methylquinoline Derivative Quinoline->RTK Inhibition Proliferation Cell Proliferation, Survival, and Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 8-Bromoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling functionalization of 8-bromoquinolines. The quinoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 8-position through reliable cross-coupling methods is crucial for developing novel therapeutic agents.[1][2] Palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, are indispensable tools for this purpose, offering broad substrate scope and functional group tolerance.[2][3]

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[2][4] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromoquinoline, forming a Pd(II) complex.[5][6]

  • Transmetalation or Insertion:

    • In Suzuki, Sonogashira, and Negishi reactions, a second organic group is transferred to the palladium center from an organometallic reagent (e.g., organoboron, organocopper).[5]

    • In Heck reactions, an alkene coordinates and undergoes migratory insertion into the palladium-carbon bond.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[5][8]

Palladium_Cross_Coupling_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Pd(II) Complex L₂Pd(Ar)(Br) Pd0->OxAdd Oxidative Addition Bromoquinoline 8-Bromoquinoline (Ar-Br) Transmetalation Di-organo Pd(II) L₂Pd(Ar)(R) OxAdd->Transmetalation Transmetalation / Migratory Insertion CouplingPartner Coupling Partner (R-M or Alkene) Transmetalation->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Experimental_Workflow start Start reagents 1. Add Solids to Flask (8-Bromoquinoline, Base, Coupling Partner*) start->reagents inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert note *For Suzuki, boronic acid is a solid. For other reactions, partner may be liquid. reagents->note catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 6. Cooldown & Work-up (Quench, Extract) reaction->workup purify 7. Purify Product (Column Chromatography) workup->purify end End (Pure Product) purify->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-6-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 8-Bromo-6-methylquinoline hydrochloride. This versatile cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The resulting N-aryl-6-methylquinolin-8-amine derivatives are valuable scaffolds in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.

Reaction Principle

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[1] The reaction proceeds via a palladium-catalyzed cross-coupling mechanism. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst.[2][3] The choice of catalyst, ligand, base, and solvent is critical for a successful and high-yielding transformation.[4][5]

Data Presentation: Reaction Conditions

The successful amination of this compound is highly dependent on the careful selection of reaction parameters. The tables below summarize typical conditions for the Buchwald-Hartwig amination of related bromoquinoline scaffolds, providing a valuable starting point for optimization.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Bromoquinolines

ParameterTypical Range/ExamplesNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically 1-5 mol%.[2]
Ligand Xantphos, BINAP, DavePhos, XPhos, BrettPhosBulky, electron-rich phosphine ligands are generally preferred.[2][3][6]
Base NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required.[2][4] For hydrochloride salts, an additional equivalent of base is necessary for neutralization.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are crucial for optimal results.[2][3]
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or LC-MS.[2]

Table 2: Exemplary Conditions for the Amination of Bromoquinoline Derivatives

SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
5-Bromo-8-(benzyloxy)quinolineN-MethylanilinePd(OAc)₂ (5)dppf (10)NaOtBu (1.25)Toluene110-120Moderate
6-Bromo-2-chloroquinolineVarious AminesPd₂(dba)₃ (2.5)XPhos (6)LiHMDS (1.5)Dioxane100Good
Methyl 6-bromoquinoline-3-carboxylateVarious AminesPd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene90-110Good
8-bromo-6-methylquinolin-2(1H)-oneVarious AminesPd₂(dba)₃ (4)BINAP (5)NaOtBu (1.4)TolueneMicrowaveGood[7]

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Base and Solvent: Under the inert atmosphere, add the strong base (e.g., NaOtBu, 2.2-2.5 equiv. to account for the hydrochloride salt). Then, add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed in a conventional oil bath or a microwave reactor.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-methylquinolin-8-amine.

Visualizations

Below are diagrams illustrating the key aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)(Br)Ln Pd(0)Ln->Oxidative Addition Complex + Ar-Br Amine Coordination [Ar-Pd(II)(Br)(HNR'R'')]Ln Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium-Amido Complex Ar-Pd(II)(NR'R'')Ln Amine Coordination->Palladium-Amido Complex - HBr (Base) Palladium-Amido Complex->Pd(0)Ln Product Ar-NR'R'' Palladium-Amido Complex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Reactants: 8-Bromo-6-methylquinoline HCl, Amine, Pd Catalyst, Ligand Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Addition Add Base and Anhydrous Solvent Inert->Addition Heating Heat Reaction Mixture (80-120 °C) Addition->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Aqueous Work-up and Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for the amination.

References

Application Notes for the Synthesis of Quinoline-Based PROTACs Using 8-Bromo-6-methylquinoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Quinoline-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] They consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The quinoline scaffold is a privileged structure in medicinal chemistry and is found in numerous kinase inhibitors.[3][4][5] Several FDA-approved kinase inhibitors are quinoline-based compounds, highlighting their potential for targeting kinases involved in cancer signaling pathways.[3][5] This document outlines a hypothetical application for 8-Bromo-6-methylquinoline hydrochloride as a foundational building block for the synthesis of a PROTAC targeting the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[6][7][8]

In this proposed application, the 8-Bromo-6-methylquinoline core will be elaborated into a potent warhead for the BCR-ABL kinase. The bromine atom at the 8-position serves as a versatile synthetic handle for the attachment of a linker, which is then connected to a von Hippel-Lindau (VHL) E3 ligase ligand.[1][9]

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for reaction setup and optimization.

PropertyValue
Molecular Formula C₁₀H₉BrClN
Molecular Weight 258.54 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO and Methanol
Storage Store at 2-8°C, protect from light

Proposed Signaling Pathway and PROTAC Mechanism of Action

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.[10][11][12][13] The synthesized PROTAC is designed to induce the degradation of BCR-ABL, thereby shutting down these oncogenic signals.

BCR_ABL_Signaling_and_PROTAC_Action cluster_pathway BCR-ABL Signaling Pathway cluster_protac PROTAC-Mediated Degradation BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K/AKT BCR_ABL->PI3K STAT5 JAK/STAT5 BCR_ABL->STAT5 Ternary Ternary Complex (BCR-ABL :: PROTAC :: VHL) Proteasome Proteasomal Degradation BCR_ABL->Proteasome degraded by RAS RAS GRB2->RAS RAF RAF/MEK/ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT5->Proliferation PROTAC Quinoline-PROTAC PROTAC->BCR_ABL binds VHL VHL E3 Ligase PROTAC->VHL recruits Ubiquitination Ubiquitination Ternary->Ubiquitination induces Ubiquitination->BCR_ABL tags Proteasome->Proliferation inhibition Proteasome->Apoptosis inhibition

Caption: PROTAC-mediated degradation of BCR-ABL and inhibition of downstream signaling.

Experimental Protocols

The synthesis of the target PROTAC from this compound is a multi-step process. The general workflow involves the functionalization of the quinoline core, attachment of a linker, and finally, coupling with the E3 ligase ligand.

experimental_workflow Start 8-Bromo-6-methylquinoline hydrochloride Step1 Step 1: Functionalization (e.g., Suzuki Coupling) Start->Step1 Intermediate1 Functionalized Quinoline (Warhead Precursor) Step1->Intermediate1 Step2 Step 2: Linker Attachment Intermediate1->Step2 Intermediate2 Warhead-Linker Conjugate Step2->Intermediate2 Step3 Step 3: Coupling to VHL Ligand Intermediate2->Step3 Final_PROTAC Final Quinoline-PROTAC Step3->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: General workflow for the synthesis of a quinoline-based PROTAC.

Protocol 1: Synthesis of the Quinoline Warhead Precursor

This protocol describes a hypothetical Suzuki coupling reaction to introduce a functional group for linker attachment.

Materials:

  • This compound

  • (4-(Aminomethyl)phenyl)boronic acid pinacol ester

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of 1,4-dioxane and water (4:1), add (4-(aminomethyl)phenyl)boronic acid pinacol ester (1.2 eq) and K₂CO₃ (3.0 eq).

  • De-gas the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90°C for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the functionalized quinoline warhead precursor.

Protocol 2: Attachment of the Linker

This protocol details the coupling of a PEG-based linker to the quinoline warhead.

Materials:

  • Functionalized quinoline warhead precursor from Protocol 1

  • Bromo-PEG4-Boc

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the functionalized quinoline (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of Bromo-PEG4-Boc (1.1 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by LC-MS.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the warhead-linker conjugate.

Protocol 3: Final PROTAC Synthesis

This protocol describes the deprotection of the Boc group and subsequent coupling to a VHL ligand.

Materials:

  • Warhead-linker conjugate from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • VHL ligand with a carboxylic acid handle (e.g., (S,R,S)-AHPC-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Boc Deprotection: Dissolve the warhead-linker conjugate in DCM and add TFA (20% v/v). Stir at room temperature for 2 hours.

  • Remove the solvent under reduced pressure and co-evaporate with DCM three times to remove residual TFA.

  • Coupling Reaction: Dissolve the deprotected amine intermediate and the VHL ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative reverse-phase HPLC to yield the final quinoline-based PROTAC.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for a synthesized quinoline-based PROTAC targeting BCR-ABL. These values are representative of typical PROTAC performance and should be determined experimentally for any newly synthesized compound.

Table 1: Binding Affinities

CompoundTargetBinding AssayKd (nM)
Quinoline Warhead BCR-ABL Kinase DomainIsothermal Titration Calorimetry (ITC)85
VHL Ligand VHL E3 LigaseSurface Plasmon Resonance (SPR)150
Final PROTAC BCR-ABL Kinase DomainFluorescence Polarization (FP)120
Final PROTAC VHL E3 LigaseFP200

Table 2: In Vitro Degradation and Anti-proliferative Activity

Cell LineDC₅₀ (nM)¹Dₘₐₓ (%)²IC₅₀ (nM)³
K562 (CML) 25>9050
Ba/F3 (BCR-ABL) 30>8565
HEK293T (Control) >1000<10>10000

¹DC₅₀: Concentration for 50% maximal degradation. ²Dₘₐₓ: Maximum degradation percentage. ³IC₅₀: Concentration for 50% inhibition of cell proliferation.

Conclusion

This compound is a valuable starting material for the synthesis of novel quinoline-based PROTACs. The protocols and conceptual framework provided herein offer a guide for the development of potent and selective degraders of clinically relevant targets such as BCR-ABL. The synthetic versatility of the quinoline core, combined with the strategic placement of the bromine atom, allows for the systematic exploration of warhead and linker modifications to optimize PROTAC efficacy. Experimental validation of the proposed synthetic routes and biological activities is essential for the successful development of these next-generation therapeutics.

References

Application Notes and Protocols for Linking E3 Ligase Ligands to 8-Bromo-6-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis of bifunctional molecules, specifically focusing on the conjugation of an E3 ligase ligand to the 8-bromo-6-methylquinoline scaffold. This process is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] PROTACs are comprised of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][][5][6] The strategic linking of these components is paramount for the efficacy of the resulting PROTAC.

This document outlines two primary palladium-catalyzed cross-coupling strategies for functionalizing the 8-bromo-6-methylquinoline core: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[7][8] These methods offer versatile and efficient means to introduce a linker or a linker-E3 ligase ligand conjugate to the quinoline scaffold, which can serve as a ligand for a protein of interest.

Core Signaling Pathway: PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[9] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][9]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC-induced protein degradation pathway.

Experimental Protocols

The following protocols detail the Suzuki-Miyaura coupling and Buchwald-Hartwig amination for the functionalization of 8-bromo-6-methylquinoline. These reactions are foundational for attaching linkers that can then be conjugated to an E3 ligase ligand.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[10][11][12] This protocol describes the coupling of 8-bromo-6-methylquinoline with a boronic acid or ester-functionalized linker, a common strategy in PROTAC synthesis.[8]

Materials:

  • 8-bromo-6-methylquinolin-2(1H)-one

  • Arylboronic acid or ester-functionalized linker (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent system (e.g., dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a reaction vessel, add 8-bromo-6-methylquinolin-2(1H)-one (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).[7]

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).[7]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature and dilute with water.[7]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[7]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-6-methylquinolin-2(1H)-one derivative.[7]

Suzuki_Workflow Start Start Mix Mix: - 8-bromo-6-methylquinolin-2(1H)-one - Boronic acid/ester - Palladium catalyst - Base - Degassed solvent Start->Mix Heat Heat (80-100 °C, 12-24h) under inert atmosphere Mix->Heat Workup Aqueous Workup (e.g., Extraction with ethyl acetate) Heat->Workup Purify Purify by Column Chromatography Workup->Purify Product 8-aryl-6-methylquinolin-2(1H)-one Purify->Product End End Product->End

Workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic Acid/EsterCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901685
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O1001292
33-Pyridinylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O902478
44-(Boc-aminomethyl)phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O851875

Note: The data presented are representative and actual yields may vary depending on the specific substrates and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[13][14][15] This protocol is suitable for linking 8-bromo-6-methylquinoline to an amine-functionalized linker or an E3 ligase ligand containing an amine group.

Materials:

  • 8-bromo-6-methylquinolin-2(1H)-one

  • Amine-functionalized linker or E3 ligase ligand (1.0 equivalent)

  • Palladium source (e.g., Pd₂(dba)₃, 0.04 equivalents)

  • Phosphine ligand (e.g., BINAP, 0.05 equivalents)

  • Strong base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

  • Microwave reactor (optional)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a microwave vial, dissolve 8-bromo-6-methylquinolin-2(1H)-one (1.25 equiv.) in a suitable solvent such as toluene.[7]

  • Add the desired amine (1.0 equiv.), a palladium source like Pd₂(dba)₃ (0.04 equiv.), a phosphine ligand such as BINAP (0.05 equiv.), and a strong base like NaOtBu (1.4 equiv.).[7]

  • Seal the vial and heat the reaction mixture in a microwave reactor to approximately 120 °C for 2-4 hours.[7] Alternatively, conventional heating can be used, though reaction times may be longer.

  • After cooling to room temperature, dilute the mixture with an organic solvent like DCM and wash with water and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.[7]

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired 8-amino-6-methylquinolin-2(1H)-one derivative.[7]

Buchwald_Hartwig_Workflow Start Start Mix Mix: - 8-bromo-6-methylquinolin-2(1H)-one - Amine - Pd₂(dba)₃, BINAP - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) Start->Mix Microwave Microwave Irradiation (e.g., 120 °C, 2-4 h) Mix->Microwave Workup Aqueous Workup (e.g., Extraction with DCM) Microwave->Workup Purify Purify by Column Chromatography or HPLC Workup->Purify Product 8-amino-6-methylquinolin-2(1H)-one Purify->Product End End Product->End

Workflow for Buchwald-Hartwig amination.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAminePalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃BINAPNaOtBuToluene120 (µW)288
2AnilinePd(OAc)₂XPhosCs₂CO₃Dioxane1001891
3N-Boc-piperazinePd₂(dba)₃BINAPNaOtBuToluene120 (µW)382
4Pomalidomide-linker-NH₂Pd₂(dba)₃XantphosNaOtBuToluene1102465

Note: The data presented are representative and actual yields may vary depending on the specific substrates and reaction conditions.

Concluding Remarks

The protocols described herein for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and versatile methods for the functionalization of 8-bromo-6-methylquinoline, a key step in the synthesis of novel PROTACs. The choice of reaction will depend on the desired linkage (C-C or C-N) and the functional groups present on the E3 ligase ligand-linker conjugate. Careful optimization of reaction conditions is recommended to achieve maximal yields and purity. The successful synthesis and subsequent biological evaluation of these novel bifunctional molecules will contribute to the expanding field of targeted protein degradation and the development of new therapeutics.

References

Cell-based assays for PROTACs derived from 8-Bromo-6-methylquinoline HCl

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Cell-Based Assays for Quinoline-Derived PROTACs

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, facilitating the degradation of target proteins rather than their inhibition. These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This document provides detailed protocols for key cell-based assays to characterize the activity of PROTACs derived from quinoline-based scaffolds, using a representative Bromodomain-containing protein 4 (BRD4)-targeting PROTAC as an example. 8-Bromo-6-methylquinoline HCl can serve as a synthetic precursor or fragment for developing such molecules.

The primary assays detailed below are designed to quantify target protein degradation, assess cellular viability, and confirm target engagement within the cellular environment.

Quantitative Data Summary

The following tables summarize representative data for a hypothetical quinoline-based BRD4-targeting PROTAC (referred to as "Quino-PROTAC-A") that recruits the VHL E3 ligase. Data is compiled from typical results observed in relevant cancer cell lines.

Table 1: Protein Degradation Potency (DC50) of Quino-PROTAC-A

Cell LineTarget ProteinTimepoint (hours)DC50 (nM)Dmax (%)
HeLa (Cervical Cancer)BRD42425>95%
MCF7 (Breast Cancer)BRD42440>95%
RPMI-8226 (Multiple Myeloma)BRD41815>90%

DC50: Concentration required for 50% maximal degradation. Dmax: Maximum observed degradation.

Table 2: Anti-proliferative Activity (IC50) of Quino-PROTAC-A

Cell LineAssay Duration (hours)IC50 (nM)
HeLa7255
MCF77280
RPMI-82267230

IC50: Concentration required for 50% inhibition of cell proliferation.

Visualized Workflows and Mechanisms

PROTAC_Mechanism

Western_Blot_Workflow start 1. Cell Culture & Dosing Treat cells with Quino-PROTAC-A lysis 2. Cell Lysis Harvest and lyse cells in RIPA buffer start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE Separate proteins by size quant->sds transfer 5. Membrane Transfer Transfer proteins to PVDF membrane sds->transfer blocking 6. Blocking Incubate with BSA or milk to block non-specific sites transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., Anti-BRD4, Anti-Actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab imaging 9. Imaging Add ECL substrate and detect signal secondary_ab->imaging

BRD4_Signaling_Pathway cluster_inhibition PROTAC Intervention PROTAC Quino-PROTAC-A Degrades BRD4 BRD4 BRD4 PROTAC->BRD4 Leads to Degradation

Experimental Protocols

Protocol 1: Western Blot for Target Degradation

Objective: To visually confirm and quantify the degradation of the target protein (BRD4) following treatment with Quino-PROTAC-A.

Materials:

  • HeLa cells (or other appropriate cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Quino-PROTAC-A stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-BRD4, Mouse anti-β-Actin (loading control)

  • Secondary antibodies: HRP-linked Anti-Rabbit IgG, HRP-linked Anti-Mouse IgG

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 3 x 10^5 cells/well and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of Quino-PROTAC-A in complete culture medium (e.g., 1 nM to 1000 nM). Include a vehicle control (DMSO). Replace the medium in each well with the PROTAC-containing medium and incubate for the desired time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a precast polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Antibody Incubation:

    • Incubate the membrane with primary antibody (e.g., anti-BRD4, 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the corresponding HRP-linked secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash again 3 times for 10 minutes each with TBST.

  • Detection: Prepare the ECL substrate and apply it to the membrane. Acquire the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the BRD4 band intensity to the β-Actin loading control. Plot the normalized intensity against the PROTAC concentration to determine the DC50 value.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

Objective: To measure the effect of Quino-PROTAC-A on cell proliferation and determine the IC50 value.

Materials:

  • RPMI-8226 cells (or other appropriate cell line)

  • Complete culture medium

  • Quino-PROTAC-A stock solution

  • Opaque-walled 96-well microplates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

Procedure:

  • Cell Seeding: Seed RPMI-8226 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 50 µL of medium.

  • PROTAC Treatment: Prepare a 2x serial dilution series of Quino-PROTAC-A in culture medium. Add 50 µL of the diluted compound to the appropriate wells to achieve a final volume of 100 µL. Include wells for vehicle control (DMSO) and no-cell background control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of prepared CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other measurements.

    • Normalize the data by setting the average vehicle control signal as 100% viability.

    • Plot the normalized viability (%) against the log of the PROTAC concentration and fit a dose-response curve to calculate the IC50 value.

Troubleshooting & Optimization

Improving solubility of 8-Bromo-6-methylquinoline hydrochloride for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 8-Bromo-6-methylquinoline hydrochloride in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What is the first step for dissolving this compound for a biological assay?

The most common and recommended initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay buffer.[1]

  • Recommended Primary Solvent: 100% Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating stock solutions of poorly soluble compounds.[1]

  • Alternative Solvents: If DMSO is not suitable for your assay, other solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested.[1][2]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue that occurs when the compound's solubility limit in the final aqueous buffer is exceeded.[1] The troubleshooting guide below provides a systematic approach to resolving this problem. Key strategies include adjusting the final concentration, using co-solvents, or incorporating solubilizing excipients.

Q4: Can I heat the solution to improve solubility?

Gentle heating (e.g., to 37-40°C) can help dissolve the compound in the stock solvent.[1] However, it is critical to first verify the compound's stability at elevated temperatures to prevent degradation. Always cool the solution to room temperature before adding it to your biological assay to avoid thermal shock to cells or proteins.[1]

Q5: How does pH affect the solubility and stability of a hydrochloride salt?

The pH of the solution is a critical factor. As a hydrochloride salt of a weakly basic compound, this compound is more stable at a lower pH. In neutral or alkaline solutions, the salt can convert back to its less soluble free base form, a process known as disproportionation, which can lead to precipitation.[3][4] Therefore, maintaining an appropriate pH in your final assay buffer can be crucial.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to troubleshoot and optimize the solubility of this compound for your experiments.

Issue 1: Compound Does Not Dissolve in Initial Stock Solvent (e.g., DMSO)
  • Vortex Thoroughly: Ensure the solution is mixed vigorously.

  • Gentle Warming: Warm the solution to 37°C in a water bath.[1]

  • Sonication: Use a sonicator bath to break up solid particles and aid dissolution.[1]

  • Try Alternative Solvents: If solubility in DMSO is still limited, test other solvents such as DMF or ethanol.[1]

Issue 2: Precipitation Occurs Upon Dilution into Aqueous Buffer

This is the most common challenge. Follow this workflow to find a solution:

G cluster_step2 cluster_step4 start Precipitation Observed in Aqueous Buffer step1 1. Lower Final Concentration start->step1 step2 2. Optimize Co-solvent System step1->step2 If precipitation persists success Compound Solubilized step1->success Problem Solved step3 3. Adjust Buffer pH step2->step3 If precipitation persists step2->success Problem Solved step2a Try Ethanol or DMF step2->step2a step4 4. Add Solubilizing Excipients step3->step4 If precipitation persists step3->success Problem Solved step5 5. Test Alternative Salts step4->step5 If precipitation persists step4->success Problem Solved step4a Tween® 80 (0.01-0.1%) step4->step4a step5->success Problem Solved fail Consult Further (e.g., formulation specialist) step5->fail If all else fails step2b Use Solvent Mixture (e.g., DMSO/Ethanol) step2a->step2b step4b HP-β-Cyclodextrin step4a->step4b

Caption: Troubleshooting workflow for compound precipitation.

Quantitative Data Summary

Table 1: Illustrative Solubility of this compound

Solvent System Temperature (°C) Max Solubility (mg/mL) Observations
Water 25 < 0.1 Insoluble
PBS (pH 7.4) 25 < 0.1 Insoluble
PBS (pH 5.0) 25 < 0.5 Slightly improved
100% DMSO 25 > 50 Freely Soluble
100% Ethanol 25 ~10-20 Soluble
5% DMSO in PBS (pH 7.4) 25 < 0.05 Precipitates
1% Tween® 80 in PBS 25 ~0.5 Forms a clear solution
10mM HP-β-CD in PBS 25 ~1.0 Forms a clear solution

Note: These values are for illustrative purposes only and should be replaced with experimental data.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh a precise amount of this compound.

  • Calculate Solvent Volume: Calculate the required volume of 100% DMSO to achieve a 10 mM concentration.

    • Molecular Weight of 8-Bromo-6-methylquinoline (Free Base): ~222.08 g/mol

    • Molecular Weight of HCl: ~36.46 g/mol

    • Molecular Weight of Hydrochloride Salt: ~258.54 g/mol

  • Dissolve: Add the DMSO to the solid compound in a sterile vial.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes until the solid is completely dissolved. If needed, use gentle warming (37°C) or sonication to aid dissolution.[1]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Screening with Co-solvents and Excipients

This protocol provides a systematic way to test different conditions to find an optimal solubilization method for your aqueous assay.

G A Prepare 10 mM Stock in 100% DMSO D Add Compound Stock to Test Buffers A->D B Prepare Excipient Stocks (e.g., 10% Tween® 80, 40% HP-β-CD) C Set up Test Conditions (in microplate or tubes) B->C C->D E Mix and Equilibrate (Vortex, incubate) D->E F Visually Inspect for Precipitation E->F G Select Optimal Condition F->G

References

Navigating the Synthesis of 8-Bromo-6-methylquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and chemical synthesis, the successful synthesis of key intermediates is paramount. 8-Bromo-6-methylquinoline is a valuable scaffold in medicinal chemistry, and achieving a high yield is crucial for efficient research and development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, particularly focusing on overcoming low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 8-Bromo-6-methylquinoline?

The most widely employed method for the synthesis of 8-Bromo-6-methylquinoline is the Skraup synthesis.[1] This classic reaction involves the cyclization of an aromatic amine, in this case, 2-bromo-4-methylaniline, with glycerol, an oxidizing agent (like nitrobenzene or arsenic acid), and sulfuric acid.[2][3]

Q2: My Skraup synthesis is producing a significant amount of tar, leading to a low yield. What are the likely causes and how can I mitigate this?

Tar formation is a frequent issue in the Skraup synthesis due to the strongly acidic and oxidizing conditions that can lead to the polymerization of reactants and intermediates.[4] To minimize tarring, consider the following:

  • Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) can help control the reaction's exothermicity and reduce charring.[4]

  • Temperature Optimization: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[4]

  • Controlled Addition of Acid: Add concentrated sulfuric acid slowly and with efficient cooling and stirring to prevent localized hotspots.[4]

Q3: The yield of my 8-Bromo-6-methylquinoline is consistently low despite controlling the reaction temperature. What other factors could be at play?

Several factors beyond temperature control can impact the yield:

  • Purity of Starting Materials: Ensure the 2-bromo-4-methylaniline is of high purity. Impurities can interfere with the reaction. It is advisable to purify the precursor if its purity is questionable.[5]

  • Efficiency of the Oxidizing Agent: The choice and amount of the oxidizing agent are critical. While nitrobenzene is traditionally used, arsenic acid can sometimes lead to a less violent reaction.[2] The stoichiometry of the oxidizing agent should be carefully optimized.

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration.

  • Sub-optimal Work-up and Purification: The purification of the crude product, which is often a dark and viscous material, is crucial.[4] Steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tarry byproducts.[4] Recrystallization or column chromatography can be employed for further purification.[6]

Q4: Are there alternative synthetic strategies to the Skraup synthesis for quinoline derivatives that might offer better yields in some cases?

Yes, several other named reactions can be used to synthesize quinoline derivatives, which may be advantageous depending on the available starting materials and desired substitution patterns. These include:

  • Doebner-von Miller reaction: A modification of the Skraup synthesis that reacts an α,β-unsaturated aldehyde or ketone with an aniline in the presence of an acid catalyst.[4]

  • Combes synthesis: This method involves the reaction of an aniline with a β-diketone.[3]

  • Friedländer synthesis: This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7]

  • Knorr quinoline synthesis: This involves the cyclization of a β-ketoanilide using a strong acid.[8]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to troubleshooting low yields in the synthesis of 8-Bromo-6-methylquinoline via the Skraup reaction.

Observed Issue Potential Cause Recommended Action
Reaction is highly exothermic and difficult to control, resulting in charring. The Skraup reaction is notoriously exothermic.[2][4]Add a moderator such as ferrous sulfate (FeSO₄) to the reaction mixture.[4] Ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring.
Significant tar formation. Polymerization of reactants and intermediates under harsh acidic and oxidizing conditions.[4]Use a moderator like ferrous sulfate.[4] Optimize the reaction temperature to avoid excessive heat.[4]
Low conversion of starting material (2-bromo-4-methylaniline). Insufficient reaction time or temperature. Ineffective oxidizing agent.Monitor the reaction by TLC. If starting material persists, extend the reaction time. Ensure the oxidizing agent is active and used in the correct stoichiometric amount.
Difficulty in isolating the product from the crude mixture. The crude product is often a thick, tarry substance.[4]Employ steam distillation to separate the volatile quinoline derivative from the non-volatile tar.[4] Follow with solvent extraction and further purification by recrystallization or column chromatography.[6]
Final product is impure. Incomplete removal of byproducts or starting materials.Optimize the purification process. Recrystallization from a suitable solvent (e.g., ethanol) is often effective.[6] Column chromatography on silica gel can also be used for high purity.[6]

Experimental Protocol: Skraup Synthesis of 8-Bromo-6-methylquinoline

This protocol is adapted from established methodologies for Skraup synthesis.

Materials:

  • 2-Bromo-4-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, as a moderator)

  • Sodium hydroxide solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 2-bromo-4-methylaniline, glycerol, and the oxidizing agent (e.g., nitrobenzene). If using, add ferrous sulfate at this stage.

  • Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.

  • Reaction: Gently heat the mixture to initiate the reaction. Once the reaction begins (often indicated by a color change and an increase in temperature), remove the external heating. The reaction is typically exothermic and will proceed on its own. If the reaction becomes too vigorous, intermittent cooling may be necessary.

  • Completion: After the initial exothermic phase subsides, heat the mixture at reflux for a specified time (e.g., 2-3 hours) to ensure the reaction goes to completion. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling to precipitate the crude product.

  • Isolation and Purification:

    • Steam Distillation: The crude product can be purified by steam distillation to separate the 8-Bromo-6-methylquinoline from non-volatile tars.

    • Extraction: Alternatively, extract the neutralized mixture with a suitable organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

    • Solvent Removal: Remove the solvent under reduced pressure.

    • Final Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Bromo-4-methylaniline + Glycerol + H₂SO₄ + Oxidizing Agent Reaction Skraup Reaction Reactants->Reaction Crude Crude Product (8-Bromo-6-methylquinoline + Tar) Reaction->Crude Workup Neutralization & Steam Distillation/Extraction Crude->Workup Purified Purified 8-Bromo-6-methylquinoline Workup->Purified

Caption: Experimental workflow for the synthesis and purification of 8-Bromo-6-methylquinoline.

Troubleshooting_Low_Yield Start Low Yield of 8-Bromo-6-methylquinoline Q1 Is there significant tar formation? Start->Q1 A1_Yes Add Moderator (FeSO₄) Control Temperature Q1->A1_Yes Yes Q2 Is the reaction going to completion? Q1->Q2 No A1_Yes->Q2 A2_No Extend Reaction Time Check Oxidizing Agent Q2->A2_No No Q3 Is the purification effective? Q2->Q3 Yes A2_No->Q3 A3_No Optimize Work-up (Steam Distillation) Recrystallize/Column Q3->A3_No No End Improved Yield Q3->End Yes A3_No->End

Caption: A logical troubleshooting workflow for addressing low yield in the synthesis.

References

Technical Support Center: Optimization of Suzuki Coupling with 8-Bromo-6-methylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 8-Bromo-6-methylquinoline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: I am observing low to no yield of my desired coupled product. What are the potential causes and how can I improve the yield?

Answer:

Low or no product yield is a frequent challenge in Suzuki coupling reactions, especially with heteroaromatic substrates like quinolines. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may have decomposed.

    • Recommendation: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and consider using pre-formed catalysts that readily generate the active Pd(0) species. Ensure the catalyst is from a reliable source and has been stored correctly.

  • Inappropriate Ligand: The chosen ligand may not be suitable for this specific transformation. The quinoline nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.

    • Recommendation: Employ electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands. These can promote the rate-limiting oxidative addition step and prevent catalyst inhibition.[1]

  • Incorrect Base Selection: The base is crucial for activating the boronic acid.[2] Its strength and type can significantly influence the reaction outcome.

    • Recommendation: Screen a variety of bases. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ is often more effective.[3]

  • Poor Solvent Choice: The solvent system must be able to dissolve all reactants to a sufficient extent.

    • Recommendation: Common solvent systems include mixtures of an organic solvent and water, such as 1,4-dioxane/water or THF/water. Anhydrous conditions with solvents like 2-MeTHF can also be explored, especially if protodeboronation is an issue.

  • Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

    • Recommendation: Gradually increase the reaction temperature, for example, from 80°C to 100-110°C. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.

  • Instability of Boronic Acid: Boronic acids can be susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom).

    • Recommendation: Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt. Ensure the reaction is thoroughly degassed to remove oxygen, which can promote side reactions.

Question 2: I am observing significant side products in my reaction mixture. What are the likely side products and how can I minimize their formation?

Answer:

The formation of side products can complicate purification and reduce the yield of the desired product. The most common side reactions in Suzuki couplings are homocoupling and dehalogenation.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl product from two molecules of the boronic acid.

    • Cause: This is often promoted by the presence of oxygen or if the transmetalation step is slow.

    • Solution: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Optimizing the catalyst and ligand system can accelerate the desired cross-coupling pathway, thereby minimizing homocoupling.

  • Dehalogenation of 8-Bromo-6-methylquinoline: The bromine atom is replaced by a hydrogen atom.

    • Cause: This can be influenced by the choice of base, solvent, and the presence of water.

    • Solution: Screening different bases and ensuring anhydrous conditions (if appropriate for the chosen protocol) can help to suppress this side reaction.

  • Protodeboronation: As mentioned previously, this is the loss of the boronic acid group from the coupling partner.

    • Solution: Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize the presence of water in non-aqueous systems and consider using a milder base.

Question 3: My reaction starts but then seems to stop before completion. What could be causing this catalyst deactivation?

Answer:

Catalyst deactivation can lead to incomplete reactions. For heteroaromatic substrates like 8-Bromo-6-methylquinoline, specific functional groups can interfere with the catalyst.

Potential Causes of Catalyst Deactivation:

  • Coordination of Quinoline Nitrogen: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.

  • Handling of Reagents: The hydrochloride salt of your starting material implies the presence of an acidic proton. While many Suzuki couplings are robust, this could potentially influence the reaction. Neutralization to the free base before the reaction might be considered if other troubleshooting steps fail.

  • Impure Reagents or Solvents: Impurities can act as catalyst poisons.

    • Recommendation: Use high-purity reagents and solvents. Ensure solvents are properly degassed to remove oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogens in Suzuki coupling? A1: The reactivity of the halide in the oxidative addition step generally follows the order of bond strength: I > Br > OTf > Cl.[4] Therefore, bromoquinolines are typically more reactive than their chloro-analogues.

Q2: Should I use a boronic acid or a boronic ester? A2: While boronic acids are often more reactive, they can be unstable and prone to side reactions like protodeboronation.[2] Boronic esters, such as pinacol esters (Bpin), are generally more stable, easier to handle and purify, and can lead to more reproducible results, especially in complex systems.[2]

Q3: How critical is it to have anhydrous conditions? A3: Many Suzuki coupling reactions are performed in aqueous solvent mixtures, where water is a necessary component. However, in some cases, particularly when protodeboronation is a significant issue, running the reaction under anhydrous conditions with an appropriate base (e.g., KOtBu) and solvent (e.g., 2-MeTHF) can be beneficial.[5]

Q4: What is a good starting point for catalyst loading? A4: A typical catalyst loading for screening purposes is between 1-5 mol%. For challenging substrates or to improve turnover number, optimization of the catalyst loading may be necessary.

Q5: How do I monitor the progress of the reaction? A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following table summarizes illustrative reaction conditions for the Suzuki coupling of a closely related substrate, 8-bromo-6-methylquinolin-2(1H)-one, with various arylboronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (2.0)THF/H₂O (3:1)702485
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (2.0)THF/H₂O (3:1)702482
34-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (2.0)THF/H₂O (3:1)702478
43-Thienylboronic acidPd(dppf)Cl₂ (5)K₃PO₄ (2.0)THF/H₂O (3:1)702475

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general starting point and should be optimized for specific arylboronic acids and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Establish Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X (8-Bromo-6-methylquinoline) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Add reagents, catalyst, base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quench, Extract, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for Suzuki coupling.

Troubleshooting_Workflow start Low/No Yield check_catalyst Is the catalyst/ligand system appropriate? start->check_catalyst change_catalyst Screen different catalysts and bulky/electron-rich ligands check_catalyst->change_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (e.g., to 100-110 °C) or use microwave check_temp->increase_temp No check_boronic Is the boronic acid stable? check_temp->check_boronic Yes increase_temp->check_boronic use_ester Use a more stable boronic ester (e.g., pinacol ester) check_boronic->use_ester No success Improved Yield check_boronic->success Yes use_ester->success

Caption: A logical workflow for troubleshooting a low-yielding Suzuki reaction.

References

Preventing side reactions in Buchwald-Hartwig amination of haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of haloquinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling reactions involving quinoline scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of haloquinolines?

A1: The most prevalent side reactions include:

  • Hydrodehalogenation: Replacement of the halogen atom on the quinoline ring with a hydrogen atom. This is often a result of a competing reaction pathway involving β-hydride elimination from a palladium-amido intermediate.[1][2]

  • Homocoupling/Dimerization: Formation of biquinolyl species through the coupling of two haloquinoline molecules.

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3]

Q2: How does the position of the halogen on the quinoline ring affect the reaction?

A2: The reactivity of haloquinolines in Buchwald-Hartwig amination is dependent on the position of the halogen. For instance, in 6-bromo-2-chloroquinoline, it is possible to selectively aminate the more reactive aryl bromide position over the activated heteroaryl chloride position by carefully selecting the reaction conditions.[4][5] Generally, the order of reactivity for aryl halides is I > Br > OTf > Cl.[6]

Q3: Can I use strong bases like sodium tert-butoxide (NaOtBu) with functionalized haloquinolines?

A3: While strong bases like NaOtBu often lead to higher reaction rates, they can be incompatible with base-sensitive functional groups such as esters and nitro groups.[3] For substrates with such functionalities, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, although this may require higher reaction temperatures or catalyst loadings.[3][6]

Q4: My reaction is not going to completion. What are the first troubleshooting steps I should take?

A4: For an incomplete reaction, consider the following:

  • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as the Pd(0) catalyst is sensitive to oxygen.

  • Reagent Purity: Verify the purity of your haloquinoline, amine, solvent, and base. Impurities can poison the catalyst.

  • Catalyst Activation: If you are not using a pre-catalyst, ensure that the active Pd(0) species is being generated.

  • Ligand and Base Screening: The choice of ligand and base is critical and often substrate-dependent. Screening a panel of different ligands and bases is highly recommended.[7]

Troubleshooting Guide

Issue 1: Low to No Product Formation
Possible Cause Suggested Solution
Catalyst Inactivity Use a pre-formed palladium catalyst (e.g., a G3 or G4 precatalyst) to ensure the generation of the active Pd(0) species.[8] If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step.
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands. For haloquinolines, ligands like Xantphos, BINAP, and DavePhos have been shown to be effective.[7] The choice of ligand can significantly impact the reaction outcome.
Incorrect Base The pKa and solubility of the base are crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective but may not be compatible with all functional groups.[3][6] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be good alternatives for sensitive substrates.[6]
Solvent Issues Ensure the solvent is anhydrous and degassed. Toluene and dioxane are commonly used.[9] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.
Low Reaction Temperature While typical temperatures range from 80-100°C, less reactive substrates may require higher temperatures to achieve a good yield.[6]
Issue 2: Significant Hydrodehalogenation Side Product
Possible Cause Suggested Solution
β-Hydride Elimination This is a common side reaction, especially with primary amines.[1][2] The choice of ligand is critical to minimize this pathway. Sterically hindered ligands can favor the desired reductive elimination over β-hydride elimination.
Reaction Conditions Lowering the reaction temperature may help to suppress hydrodehalogenation. Additionally, the choice of base can influence the extent of this side reaction.
Catalyst System A bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been reported to suppress the hydrodehalogenation pathway in aqueous micellar conditions.[10]
Issue 3: Formation of Dimerized Byproducts
Possible Cause Suggested Solution
Slow Amination Rate If the rate of amination is slow, the oxidative addition intermediate may undergo homocoupling.
Ligand Choice The use of appropriate bulky, electron-rich ligands can accelerate the desired C-N coupling, thereby minimizing the dimerization side reaction.
Reaction Concentration Running the reaction at a lower concentration may disfavor the bimolecular dimerization reaction.

Data Presentation: Ligand and Base Selection

Table 1: General Guidance on Ligand Selection for Buchwald-Hartwig Amination of Haloquinolines

Ligand Type Examples Key Features & Applications
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosBulky and electron-rich, generally effective for a wide range of substrates, including heteroaryl halides.[11]
Ferrocenyl Phosphines Josiphos-type ligandsHave shown success in the amination of haloquinolines.[7]
Xanthene-based XantphosA bidentate ligand that has been successfully used for the amination of 6-bromoquinoline.[7]
Bidentate Phosphines BINAP, DPPFCan prevent the formation of unreactive palladium dimers, particularly with aryl iodides, leading to faster reactions.[1]

Table 2: Comparison of Commonly Used Bases

Base Advantages Disadvantages
Sodium tert-butoxide (NaOtBu) Promotes high reaction rates and allows for low catalyst loadings.[3]Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[3]
Lithium bis(trimethylsilyl)amide (LHMDS) Tolerates protic functional groups and is useful for low-temperature aminations.[3]Air-sensitive and may be incompatible with some functional groups at elevated temperatures.[3]
Cesium carbonate (Cs₂CO₃) Excellent functional group tolerance and often provides the highest reaction rate among weak bases.[3]More expensive and can be difficult to stir on a large scale.[3]
Potassium phosphate (K₃PO₄) Good functional group tolerance and economically attractive.[3]May require higher catalyst loadings and longer reaction times.[3]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinoline [7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., Xantphos, 1.2-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.5-2.0 equivalents) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add the 6-bromoquinoline (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitoring: Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: The filtrate is then concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination Troubleshooting_Low_Yield Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Purity Check Reagent Purity Check_Inert->Check_Purity Use_Precatalyst Use a Pre-catalyst Check_Purity->Use_Precatalyst Screen_Ligand Screen Ligands Screen_Base Screen Bases Screen_Ligand->Screen_Base Optimize_Temp Optimize Temperature Screen_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success Use_Precatalyst->Screen_Ligand Side_Reaction_Competition Intermediate Ar-Pd(II)(L)-Amido Desired_Product Desired Amination Product (Ar-NR'R'') Intermediate->Desired_Product Reductive Elimination (Favored by bulky ligands) Side_Product Hydrodehalogenation Product (Ar-H) Intermediate->Side_Product β-Hydride Elimination (Competing Pathway)

References

Technical Support Center: Overcoming Poor Reactivity in Functionalizing the C8 Position of Quinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C8 functionalization of quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions related to the challenges of achieving selective functionalization at the C8 position of the quinoline scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is the C8 position of quinoline generally difficult to functionalize?

A1: The functionalization of the quinoline ring is influenced by its electronic properties. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. In contrast, the benzene ring is more electron-rich and is the preferred site for electrophilic substitution, which typically occurs at the C5 and C8 positions.[1][2] However, direct C-H functionalization at the C8 position can be challenging due to competition with the electronically favored C2 position and the inherent steric hindrance near the C8 position.[3]

Q2: What are the primary strategies to achieve selective C8 functionalization?

A2: The two main strategies to achieve regioselective C-H functionalization of quinoline are:

  • Exploiting inherent reactivity: This involves leveraging the natural electronic properties of the quinoline ring, where electrophilic attack is favored at the C5 and C8 positions.[1][2]

  • Utilizing directing groups: This is a more common and powerful approach. A directing group is installed on the quinoline, typically at the N1 position, to guide the catalyst to a specific C-H bond. The most common directing group for C8 functionalization is the N-oxide.[1][4][5] The 8-aminoquinoline group can also act as a bidentate directing group to facilitate C8 functionalization.[1]

Q3: How does the N-oxide directing group promote C8 functionalization?

A3: The oxygen atom of the quinoline N-oxide can coordinate with a transition metal catalyst. This coordination brings the metal center in close proximity to the C8-H bond, facilitating the formation of a five-membered metallacyclic intermediate.[4][5] This intermediate then reacts with the desired coupling partner to achieve C8-substituted quinoline N-oxides.[4]

Q4: Which transition metal catalysts are most effective for C8 functionalization?

A4: The choice of catalyst is critical for achieving C8 selectivity. While palladium catalysts often favor C2 functionalization, specific palladium systems have been developed for C8-arylation and C8-acylation.[1][6][7] Rhodium-based catalysts, particularly with NHC ligands, have shown excellent results for C8-arylation and C8-alkenylation.[1][8] Iridium and Ruthenium catalysts have also been successfully employed for C8-borylation and other C-H functionalization reactions.[6][9]

Troubleshooting Guides

Problem 1: Low or No Conversion to the C8-Functionalized Product

Symptoms:

  • Starting material remains largely unreacted after the specified reaction time.

  • TLC or GC-MS analysis shows minimal product formation.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inactive Catalyst Ensure the transition metal precursor (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) is of high quality and has been stored correctly. Consider using a pre-catalyst or activating the catalyst in situ as per literature protocols.[1]
Inhibitors Present Ensure all reagents and solvents are pure and anhydrous. Trace amounts of water or other impurities can poison the catalyst.[1]
Insufficient Temperature C-H activation reactions often require elevated temperatures. Gradually increase the reaction temperature, carefully monitoring for product formation and any signs of decomposition.[1]
Incorrect Ligand The choice of ligand is crucial for catalyst activity and stability. If applicable, screen different ligands to find the optimal one for your specific transformation.
Poor Substrate Solubility Quinoline derivatives can have limited solubility. Experiment with different solvents or solvent mixtures to improve the solubility of your substrate.[10]
Problem 2: Poor Selectivity - Mixture of C2 and C8 Isomers

Symptoms:

  • Formation of a significant amount of the C2-functionalized isomer alongside the desired C8 product.

  • Difficulty in separating the C8 isomer from the C2 isomer.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Catalyst System The choice of metal and ligand greatly influences regioselectivity. For C8 selectivity, consider switching from a standard palladium catalyst to a rhodium-based system.[1] Specific ligand-free palladium systems in acidic solvents have also shown high C8 selectivity.[6]
Ineffective Directing Group If using a directing group strategy (e.g., N-oxide), confirm its successful installation and purity. The coordination of the directing group to the metal center is paramount for selectivity.
Reaction Conditions Favoring C2 Solvents can play a crucial role in directing selectivity. For palladium-catalyzed arylation of quinoline N-oxides, switching from neutral solvents like DMF or dioxane to acetic acid can dramatically favor C8 functionalization.[6]
Steric Hindrance Steric bulk on the quinoline substrate or the coupling partner can influence the regioselectivity. If possible, consider using less sterically demanding reagents.[1]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide

This protocol is based on a method demonstrating high C8 selectivity.[6][11]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Ag₃PO₄ (0.5 equiv)

  • Acetic acid (30 equiv)

  • Water

Procedure:

  • To a reaction vessel, add quinoline N-oxide, aryl iodide, Pd(OAc)₂, and Ag₃PO₄.

  • Add acetic acid and water.

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 120 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Alternatively, for faster reaction times, microwave irradiation at 180 °C for 10-45 minutes can be employed.[6]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary for C8-Arylation:

EntryQuinoline N-OxideAryl IodideCatalyst SystemSolventTemp (°C)Time (h)Yield (%)C8/C2 Ratio
1Unsubstituted4-IodotoluenePd(OAc)₂/Ag₃PO₄Acetic Acid1202478>30:1
26-Bromo4-IodotoluenePd(OAc)₂/Ag₃PO₄Acetic Acid1202475>30:1
36-Nitro4-IodotoluenePd(OAc)₂/Ag₃PO₄Acetic Acid1202465>30:1
Data adapted from literature reports.[6]

Visualizations

C8_Functionalization_Pathway cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Product QN_O Quinoline N-Oxide Coordination Coordination of N-Oxide to Metal Center QN_O->Coordination Metal_Catalyst Transition Metal Catalyst (e.g., Pd, Rh) Metal_Catalyst->Coordination Coupling_Partner Coupling Partner (e.g., Ar-I, R-COOH) Reaction Reaction with Coupling Partner Coupling_Partner->Reaction Metallacycle Formation of 5-membered Metallacyclic Intermediate Coordination->Metallacycle C-H Activation Metallacycle->Reaction Reductive_Elimination Reductive Elimination Reaction->Reductive_Elimination C8_Product C8-Functionalized Quinoline N-Oxide Reductive_Elimination->C8_Product troubleshooting_workflow Start C8 Functionalization Reaction Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Selectivity Poor C8 Selectivity? Check_Conversion->Check_Selectivity No Troubleshoot_Conversion Troubleshoot Conversion: - Check Catalyst Activity - Ensure Pure Reagents - Increase Temperature Check_Conversion->Troubleshoot_Conversion Yes Troubleshoot_Selectivity Troubleshoot Selectivity: - Change Catalyst System (e.g., to Rh) - Optimize Solvent (e.g., Acetic Acid) - Verify Directing Group Check_Selectivity->Troubleshoot_Selectivity Yes Success Successful C8 Functionalization Check_Selectivity->Success No Troubleshoot_Conversion->Start Troubleshoot_Selectivity->Start

References

Technical Support Center: HPLC Purification of 8-Bromo-6-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of 8-Bromo-6-methylquinoline derivatives.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Q1: I am observing poor peak shape, specifically peak tailing, for my 8-Bromo-6-methylquinoline derivative. What can I do to improve it?

A1: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinoline derivatives. This is often due to the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica-based stationary phase of the column.

Here are several strategies to mitigate peak tailing:

  • Mobile Phase Modification:

    • Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (typically 0.1-0.5%), into your mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

    • Adjust pH: Lowering the pH of the mobile phase by adding an acid like trifluoroacetic acid (TFA) or formic acid (usually 0.1%) can protonate the basic nitrogen on your quinoline derivative. This can reduce the unwanted interactions with the stationary phase. A starting point for pH is often around 3.0.[1]

  • Column Selection:

    • End-capped Columns: Ensure you are using a high-quality, well-end-capped C18 column. End-capping is a process that minimizes the number of free silanol groups.

    • Alternative Stationary Phases: If peak tailing persists, consider a column with a different stationary phase. Phenyl-Hexyl or embedded polar group (EPG) columns can offer different selectivity and reduced silanol interactions.

Q2: My 8-Bromo-6-methylquinoline derivative is not retaining on the C18 column, even with a high percentage of water in the mobile phase. What should I do?

A2: Poor retention of polar compounds on a reversed-phase column is a frequent challenge. If your derivative is highly polar, it may not interact sufficiently with the nonpolar C18 stationary phase.

Here are some solutions:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, you can gradually increase the water content. Be aware that some older C18 columns can suffer from "phase collapse" in highly aqueous conditions. Modern C18 columns are generally more stable.

  • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl columns can provide alternative selectivity for aromatic compounds.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. This technique uses a polar stationary phase (like silica, diol, or amide) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of water.

Q3: I am seeing multiple peaks in my chromatogram when I expect only one product. How can I resolve and identify these peaks?

A3: The synthesis of 8-Bromo-6-methylquinoline derivatives, particularly through bromination reactions, can often result in a mixture of isomers (e.g., different bromination positions) and unreacted starting materials.

Here's how to approach this:

  • Optimize Selectivity (α):

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can alter the selectivity of your separation.

    • Adjust the Mobile Phase pH: For ionizable compounds, slight changes in pH can significantly impact retention and selectivity.

    • Vary the Column Temperature: Changing the column temperature can affect the selectivity of the separation. Try adjusting the temperature in increments of 5-10°C.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be necessary. For aromatic and halogenated compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer unique pi-pi interactions that may improve separation.

  • Peak Identification:

    • Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, you can identify the different peaks by their mass-to-charge ratio. The isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) can be a useful indicator for brominated compounds.

    • Inject Standards: If you have standards of potential impurities or isomers, inject them to compare their retention times with the peaks in your sample.

Q4: The backpressure in my HPLC system is too high. What are the common causes and how can I fix it?

A4: High backpressure is a common issue that can be caused by blockages in the system or column.

Follow these steps to diagnose and resolve the issue:

  • Isolate the Column: Disconnect the column from the system and replace it with a union. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the HPLC system (e.g., tubing, injector, or detector).

  • Troubleshooting a Clogged Column:

    • Backflush the Column: Reverse the direction of the column and flush it with a strong solvent (stronger than your mobile phase). Make sure to disconnect the column from the detector during this process.

    • Use a Guard Column: A guard column is a small, disposable column placed before your analytical/preparative column to catch particulates and strongly retained compounds, thus protecting the main column.

  • Troubleshooting a Clogged System:

    • Check for Blockages: Systematically check each component of the flow path (from the pump to the detector) for blockages.

    • Filter your Sample: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC purification method for an 8-Bromo-6-methylquinoline derivative?

A1: A good starting point for reversed-phase HPLC is to use a C18 column with a gradient elution.

  • Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm for analytical scale; larger dimensions for preparative scale).

  • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% trifluoroacetic acid.

  • Gradient: Start with a broad gradient, for example, 5% to 95% B over 20-30 minutes, to determine the approximate elution conditions.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.

  • Detection: UV detection at 254 nm is a good starting point for aromatic compounds.

Q2: How do I scale up my analytical HPLC method to a preparative scale for purification?

A2: Scaling up a method involves adjusting the flow rate and sample load to accommodate a larger column while maintaining the separation quality. A key principle is to keep the linear velocity of the mobile phase constant.

The scaled flow rate can be calculated using the following formula:

Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ]

Where:

  • ID (prep) is the inner diameter of the preparative column.

  • ID (analytical) is the inner diameter of the analytical column.

The sample load can also be scaled up proportionally to the cross-sectional area of the column. It is advisable to perform a loading study on the preparative column to determine the maximum sample amount that can be injected without compromising resolution.

Q3: My 8-Bromo-6-methylquinoline derivative seems to be degrading on the column. What can I do?

A3: Quinolines can be sensitive to the acidic nature of standard silica gel.

  • Deactivate the Silica: For normal phase chromatography, you can pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, to neutralize acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol or amine.

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography on a C18-functionalized silica is a good alternative.

Data Presentation

The following tables provide illustrative starting conditions for the HPLC purification of 8-Bromo-6-methylquinoline derivatives. These are general guidelines, and optimization will be required for specific derivatives.

Table 1: Illustrative Reversed-Phase HPLC Conditions

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% TFA in Water10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% TFA in MethanolAcetonitrile
Gradient 5-95% B in 20 min10-100% B in 25 min20-80% B in 30 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C35 °C25 °C
Detection UV at 254 nmUV at 280 nmUV at 254 nm

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Solution
Peak Tailing Silanol interactions with basic nitrogenAdd 0.1% TEA to mobile phase; Use a lower pH mobile phase (e.g., with 0.1% TFA); Use an end-capped column.
Poor Retention Compound is too polar for C18Increase aqueous content of mobile phase; Use a more polar stationary phase (e.g., embedded polar group); Switch to HILIC.
Co-eluting Peaks Insufficient selectivityChange organic modifier (ACN vs. MeOH); Adjust mobile phase pH; Change column stationary phase (e.g., to Phenyl-Hexyl or PFP).
High Backpressure Blockage in the system or columnFilter samples; Use a guard column; Backflush the column; Check for system blockages.
No Peaks Injection issue; Detection issue; Compound not elutingCheck injector and syringe; Verify detector settings (wavelength, lamp); Run a broad gradient to ensure elution.

Experimental Protocols

General Protocol for Analytical Method Development
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of your 8-Bromo-6-methylquinoline derivative.

    • Dissolve the sample in 1 mL of a solvent that is compatible with your mobile phase (e.g., a 50:50 mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Initial Scouting Gradient:

    • Equilibrate a C18 column (e.g., 4.6 x 250 mm, 5 µm) with your initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject 5-10 µL of your prepared sample.

    • Run a broad linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate the column for 5-10 minutes.

  • Method Optimization:

    • Based on the results of the scouting run, adjust the gradient to improve the separation of your target compound from impurities. If peaks are clustered, a shallower gradient in that region will improve resolution.

    • If peak shape is poor, implement the strategies outlined in the troubleshooting guide (e.g., add mobile phase modifiers).

    • To optimize selectivity between closely eluting peaks, try changing the organic modifier (acetonitrile vs. methanol) or the stationary phase.

Mandatory Visualization

HPLC_Purification_Workflow Figure 1: General HPLC Purification Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_purification Purification cluster_analysis Analysis SamplePrep Sample Preparation (Dissolution & Filtration) ScoutingRun Analytical Scouting Run (Broad Gradient) SamplePrep->ScoutingRun MobilePhasePrep Mobile Phase Preparation (Solvent Mixing & Degassing) MobilePhasePrep->ScoutingRun Optimization Method Optimization (Gradient, Mobile Phase, Column) ScoutingRun->Optimization ScaleUp Scale-Up to Preparative HPLC Optimization->ScaleUp FractionCollection Fraction Collection ScaleUp->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis SolventEvaporation Solvent Evaporation PurityAnalysis->SolventEvaporation FinalProduct Pure Compound SolventEvaporation->FinalProduct Troubleshooting_Tree Figure 2: HPLC Troubleshooting Decision Tree Start Problem Observed PoorResolution Poor Peak Resolution? Start->PoorResolution PeakShape Poor Peak Shape? PoorResolution->PeakShape No OptimizeGradient Optimize Gradient (Shallower Slope) PoorResolution->OptimizeGradient Yes Pressure High Backpressure? PeakShape->Pressure No AddModifier Add Mobile Phase Modifier (e.g., 0.1% TEA or TFA) PeakShape->AddModifier Yes CheckColumn Check Column (Backflush or Replace) Pressure->CheckColumn Yes End Problem Resolved Pressure->End No ChangeSolvent Change Organic Modifier (ACN vs. MeOH) OptimizeGradient->ChangeSolvent ChangeColumn Change Column (e.g., Phenyl-Hexyl) ChangeSolvent->ChangeColumn ChangeColumn->End CheckpH Adjust Mobile Phase pH AddModifier->CheckpH LowerLoad Lower Sample Load CheckpH->LowerLoad LowerLoad->End CheckSystem Check System for Blockages (Tubing, Frits) CheckColumn->CheckSystem FilterSample Ensure Sample is Filtered CheckSystem->FilterSample FilterSample->End

References

Characterization challenges of 8-Bromo-6-methylquinoline hydrochloride products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the characterization challenges of 8-Bromo-6-methylquinoline hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 8-Bromo-6-methylquinoline?

A1: The synthesis of 8-Bromo-6-methylquinoline, typically via the Skraup reaction, is known for being highly exothermic and can be difficult to control.[1][2] Key challenges include:

  • Vigorous and potentially runaway reactions: The reaction of the aniline precursor with glycerol and sulfuric acid is highly exothermic.[1][3][4]

  • Tar formation: Harsh acidic and oxidizing conditions can lead to the polymerization of reactants and intermediates, resulting in significant tar formation and reduced yields.[2]

  • Low yields: Incomplete reactions or the presence of deactivating groups on the aniline starting material can lead to poor yields.[1][5]

Q2: My this compound product is off-white or yellowish. Is this normal?

A2: Quinoline and its derivatives can be susceptible to color change, often turning yellow or brown upon exposure to light and air.[6] While a slightly off-white or pale yellow color might not indicate significant impurity, a pronounced color change could suggest degradation or the presence of impurities from the synthesis. Proper storage in a cool, dark place under an inert atmosphere is recommended.

Q3: I am having trouble dissolving this compound in water for my experiments. What can I do?

A3: While converting a compound to its hydrochloride salt generally increases aqueous solubility, challenges can still arise.[7][8] If you are facing solubility issues, consider the following:

  • Gentle heating: Carefully warming the solution may aid dissolution.

  • pH adjustment: Ensure the pH of your aqueous solution is appropriate to maintain the protonated, more soluble form of the quinoline.

  • Co-solvents: The use of a minimal amount of a water-miscible organic co-solvent, such as ethanol or DMSO, can improve solubility.

Q4: How does the hydrochloride salt formation affect the NMR spectrum of 8-Bromo-6-methylquinoline?

A4: The protonation of the nitrogen atom in the quinoline ring to form the hydrochloride salt will cause a downfield shift in the chemical shifts of the adjacent protons in the ¹H NMR spectrum.[8] This is due to the increased deshielding effect of the positively charged nitrogen. The protons on the pyridine ring will be most affected.

Q5: What should I expect to see in the mass spectrum of this compound?

A5: In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), you will likely observe the molecular ion of the free base, [M+H]⁺.[9] Depending on the conditions, you may also see adduct ions, such as [M+Na]⁺ or even cluster ions involving the hydrochloride, like [(M·HCl)+H]⁺.[9] It is also possible to detect the chloride counter-ion in negative ion mode.[10][11]

Troubleshooting Guides

Synthesis & Purification
Problem Possible Cause Troubleshooting Steps
Skraup synthesis is too violent and difficult to control. The reaction is highly exothermic.[1][3][4]1. Add a moderator: Use ferrous sulfate (FeSO₄) to control the reaction rate.[1][2][3] 2. Control reagent addition: Add sulfuric acid slowly and with efficient cooling.[1][2] 3. Gradual heating: Gently heat the mixture to initiate the reaction, then remove the heat source to allow the exotherm to sustain the reaction.[1]
Low yield of 8-Bromo-6-methylquinoline. Incomplete reaction or polymerization.[1][2]1. Ensure sufficient reaction time and temperature: After the initial exotherm, a prolonged reflux may be necessary.[1] 2. Optimize purification: The crude product is often trapped in tar.[2] Steam distillation is a common and effective method for isolating the quinoline from the tarry residue.[2]
Difficulty in precipitating the hydrochloride salt. Incorrect solvent system or concentration.1. Solvent selection: Ensure the free base is dissolved in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, isopropanol). 2. HCl source: Use a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol). Gaseous HCl can also be used. 3. Cooling: Cool the solution after adding HCl to promote precipitation.
Product is an oil instead of a solid. Presence of impurities or residual solvent.1. Purify the free base: Ensure the 8-Bromo-6-methylquinoline free base is pure before salt formation. Column chromatography may be necessary. 2. Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane.
Analytical Characterization
Problem Possible Cause Troubleshooting Steps
Broad or unresolved peaks in ¹H NMR spectrum. Sample contains impurities or is hygroscopic, leading to water contamination.1. Dry the sample: Ensure the sample is thoroughly dried under vacuum before analysis. 2. Use deuterated solvent with low water content: Use fresh, high-quality deuterated solvents. 3. Check for salt/free base mixture: Incomplete protonation can lead to peak broadening. Ensure complete conversion to the hydrochloride salt.
Inconsistent melting point. Presence of impurities or a mixture of the salt and free base.1. Recrystallize the sample: Purify the hydrochloride salt by recrystallization from a suitable solvent system (e.g., ethanol/ether). 2. Confirm complete salt formation: Use techniques like IR or NMR to ensure no free base is present.
No clear molecular ion peak in mass spectrum. Fragmentation of the molecule or issues with ionization.1. Use a soft ionization technique: ESI or APCI are generally preferred for analyzing salts to minimize fragmentation. 2. Optimize MS parameters: Adjust the source temperature and voltages to promote the formation of the [M+H]⁺ ion.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-6-methylquinoline via Skraup Synthesis (Illustrative)

This protocol is a representative procedure based on the principles of the Skraup synthesis.[4][12][13]

Materials:

  • 2-Bromo-4-methylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Sodium hydroxide solution (for workup)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a flask containing 2-bromo-4-methylaniline, glycerol, and ferrous sulfate heptahydrate with cooling and stirring.

  • Slowly add nitrobenzene to the mixture.

  • Gently heat the mixture to initiate the reaction. Once the reaction begins, remove the heat source and allow the exothermic reaction to proceed.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Allow the mixture to cool, then carefully pour it into a large volume of water.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is basic.

  • Isolate the crude 8-Bromo-6-methylquinoline from the tarry residue, typically by steam distillation.

  • Extract the distillate with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Preparation of this compound (Illustrative)

Materials:

  • Purified 8-Bromo-6-methylquinoline (free base)

  • Anhydrous diethyl ether (or isopropanol)

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve the purified 8-Bromo-6-methylquinoline free base in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether dropwise.

  • A precipitate of this compound should form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for a short period at room temperature or with cooling in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Dry the product under vacuum to obtain pure this compound.

Data Presentation

Table 1: Physicochemical Properties of 8-Bromo-6-methylquinoline and its Hydrochloride Salt
Property8-Bromo-6-methylquinolineThis compound
Molecular Formula C₁₀H₈BrNC₁₀H₈BrN·HCl
Molecular Weight 222.08 g/mol [14]258.54 g/mol
Appearance Likely a solid or oil, may be colorless to yellowTypically a solid, may be off-white to pale yellow
Solubility Soluble in most organic solvents, poorly soluble in waterMore soluble in water and polar solvents than the free base
Table 2: Predicted Spectroscopic Data for this compound
Technique Expected Observations
¹H NMR Aromatic protons will be observed in the range of δ 7.0-9.0 ppm. Protons on the pyridine ring, particularly those adjacent to the nitrogen, will be shifted downfield compared to the free base. The methyl group will appear as a singlet around δ 2.5 ppm.
¹³C NMR Aromatic carbons will be observed in the range of δ 120-150 ppm. Carbons in the pyridine ring, especially those near the protonated nitrogen, will be shifted downfield. The methyl carbon will appear around δ 20-25 ppm.
IR (KBr) N-H stretch (from the protonated nitrogen) may be visible as a broad band around 2400-3000 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings will be present in the 1400-1600 cm⁻¹ region. A C-Br stretch will be observed at lower wavenumbers.
Mass Spec (ESI+) A prominent peak for the [M+H]⁺ ion of the free base at m/z 222/224 (due to bromine isotopes). Adduct ions may also be observed.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of 8-Bromo-6-methylquinoline cluster_salt_formation Hydrochloride Salt Formation start 2-Bromo-4-methylaniline + Glycerol + H₂SO₄ + Nitrobenzene skraup Skraup Reaction start->skraup workup Neutralization & Steam Distillation skraup->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification free_base Pure 8-Bromo-6-methylquinoline (Free Base) purification->free_base dissolution Dissolve Free Base in Anhydrous Ether free_base->dissolution hcl_addition Add HCl in Ether dissolution->hcl_addition precipitation Precipitation hcl_addition->precipitation filtration Filtration & Washing precipitation->filtration final_product 8-Bromo-6-methylquinoline Hydrochloride filtration->final_product

Caption: Workflow for the synthesis of 8-Bromo-6-methylquinoline and its conversion to the hydrochloride salt.

characterization_pathway cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization product 8-Bromo-6-methylquinoline Hydrochloride Sample nmr NMR (¹H, ¹³C) product->nmr ms Mass Spectrometry (MS) product->ms ir Infrared Spectroscopy (IR) product->ir mp Melting Point product->mp solubility Solubility Testing product->solubility purity Purity Assessment (e.g., HPLC, Elemental Analysis) nmr->purity ms->purity mp->purity

Caption: Logical workflow for the characterization of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 8-Bromo-6-methylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 8-Bromo-6-methylquinoline hydrochloride. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during production.

Troubleshooting Guides

Scaling up chemical syntheses often presents challenges not observed at the laboratory scale. This section provides solutions to common problems that may arise during the synthesis of this compound.

Problem Area: Skraup Reaction

The Skraup synthesis of the quinoline core is a critical, yet notoriously exothermic and challenging step.[1][2][3][4] Careful control of reaction conditions is paramount to ensure safety and achieve a high yield.

Problem Potential Cause(s) Recommended Solution(s)
Runaway Reaction/ Uncontrolled Exotherm - Rapid addition of sulfuric acid. - Inadequate cooling. - Insufficient or no moderator (e.g., ferrous sulfate).[2] - Localized "hot spots" due to poor mixing.- Add concentrated sulfuric acid slowly and portion-wise with efficient cooling. - Ensure the reaction vessel is equipped with a high-capacity cooling system. - Always use a moderator like ferrous sulfate (FeSO₄) to control the reaction's vigor.[2] - Employ robust mechanical stirring to ensure homogenous heat distribution.
Excessive Tar Formation - High reaction temperatures. - Overly harsh acidic conditions. - Polymerization of acrolein (formed in situ from glycerol).- Maintain strict temperature control and avoid overheating. - The use of a moderator like ferrous sulfate can help minimize charring.[2] - Consider alternative, milder oxidizing agents if nitrobenzene proves problematic.
Low Yield of 8-Bromo-6-methylquinoline - Incomplete reaction. - Product loss during work-up due to tar formation. - Suboptimal reagent ratios.- Ensure a sufficient reflux period after the initial exothermic phase to drive the reaction to completion. - For work-up, consider steam distillation to separate the volatile quinoline from the tarry residue. - Optimize the molar ratios of the aniline precursor, glycerol, sulfuric acid, and oxidizing agent for the specific scale of the reaction.
Viscous Reaction Mixture Impeding Stirring - High concentration of reactants. - Formation of polymeric byproducts.- Use a robust overhead mechanical stirrer. - Ensure the reaction vessel is of an appropriate size to allow for efficient mixing, even with an increase in viscosity. - In some cases, a high-boiling point, inert solvent may be cautiously employed, though this can complicate the work-up.

Problem Area: Purification and Hydrochloride Salt Formation

The final steps of purification and salt formation are crucial for obtaining a high-purity, stable product.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty in Purifying Crude 8-Bromo-6-methylquinoline - Presence of tarry byproducts from the Skraup reaction. - Co-distillation of impurities during steam distillation.- After steam distillation, perform an acid-base extraction to further purify the quinoline base. - Consider vacuum distillation of the crude quinoline base for higher purity. - Column chromatography can be used for smaller scale purifications but may be less practical for large-scale production.
Oiling out during Hydrochloride Salt Crystallization - Supersaturation being too high. - Inappropriate solvent system. - Presence of impurities inhibiting crystallization.- Adjust the concentration of the quinoline base in the solvent before adding hydrochloric acid. - Screen different solvent systems (e.g., isopropanol, ethanol, ethyl acetate, or mixtures) to find one where the hydrochloride salt has moderate solubility at high temperatures and low solubility at low temperatures. - Ensure the 8-Bromo-6-methylquinoline base is of high purity before attempting salt formation.
Low Yield of Crystalline Hydrochloride Salt - The hydrochloride salt may have significant solubility in the chosen solvent, even at low temperatures. - Premature filtration before crystallization is complete.- Use the minimum amount of solvent necessary to dissolve the quinoline base. - Ensure the solution is thoroughly cooled in an ice bath or refrigerated to maximize precipitation before filtration. - Consider using an anti-solvent to induce further precipitation.
Formation of a Hygroscopic or Unstable Salt - Residual water or protic solvents in the final product. - Incorrect stoichiometry of the acid.- Dry the final product under vacuum at a slightly elevated temperature. - Use anhydrous solvents for the crystallization process. - Carefully control the addition of hydrochloric acid to achieve the correct stoichiometry.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for the large-scale production of 8-Bromo-6-methylquinoline?

A1: A common and scalable route starts with p-toluidine.[5] The process involves three main stages:

  • Synthesis of the precursor, 2-Bromo-4-methylaniline: This is typically a three-step process involving the acetylation of p-toluidine, followed by bromination of the resulting N-(4-methylphenyl)acetamide, and subsequent hydrolysis to yield 2-Bromo-4-methylaniline.[5]

  • Skraup Reaction: The 2-Bromo-4-methylaniline is then subjected to a Skraup reaction with glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid to construct the quinoline ring.[5]

  • Purification and Hydrochloride Salt Formation: The crude 8-Bromo-6-methylquinoline is purified, typically by steam distillation followed by further purification if necessary, and then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Q2: How can the notoriously violent Skraup reaction be safely controlled on a larger scale?

A2: Controlling the Skraup reaction is critical for safety. Key measures include:

  • Use of a Moderator: Ferrous sulfate (FeSO₄) is a commonly used moderator that helps to control the reaction rate and prevent it from becoming too violent.[2]

  • Controlled Reagent Addition: The order of addition is crucial. Typically, the aniline, glycerol, and moderator are mixed before the slow, controlled addition of concentrated sulfuric acid with efficient cooling.

  • Effective Heat Management: The reaction is highly exothermic.[1] A robust cooling system is essential. The reaction should be heated gently to initiate, and then the heat source should be removed to allow the exotherm to be controlled by the cooling system.

  • Adequate Stirring: Powerful and efficient mechanical stirring is necessary to ensure even heat distribution and prevent the formation of localized hot spots.

Q3: What are the key parameters to consider when scaling up the bromination of N-(4-methylphenyl)acetamide?

A3: When scaling up the bromination step, consider the following:

  • Temperature Control: The reaction temperature should be carefully controlled to avoid side reactions and ensure regioselectivity.

  • Reagent Addition: Bromine should be added slowly and sub-surface to the reaction mixture to ensure it reacts efficiently and to control the exotherm.

  • Solvent: A suitable solvent that can handle the reaction temperature and dissolve the reactants is crucial.

  • Work-up: The work-up procedure, which often involves quenching with a reducing agent (e.g., sodium bisulfite) to destroy excess bromine, needs to be scalable and efficient.

Q4: What is the best method for purifying the crude 8-Bromo-6-methylquinoline at an industrial scale?

A4: For large-scale purification, steam distillation is a common and effective method to separate the volatile quinoline product from the non-volatile tarry byproducts of the Skraup reaction. Following steam distillation, further purification of the free base can be achieved through vacuum distillation.

Q5: How do I choose the right solvent for the crystallization of this compound?

A5: The ideal solvent for crystallization should exhibit the following properties:

  • The 8-Bromo-6-methylquinoline free base should be soluble in it.

  • The this compound salt should be highly soluble at elevated temperatures but have low solubility at room temperature or below.

  • It should be relatively volatile for easy removal during drying.

  • It should not react with the product. Commonly used solvents for hydrochloride salt formation include isopropanol, ethanol, and ethyl acetate. It is often necessary to screen a variety of solvents and solvent mixtures to find the optimal conditions.

Experimental Protocols

Synthesis of 2-Bromo-4-methylaniline (Precursor)

This precursor synthesis is a three-step process starting from p-toluidine.

Step 1: Acetylation of p-Toluidine

  • Methodology: In a suitable reactor, a mixture of p-toluidine, glacial acetic acid, and acetic anhydride is heated to reflux for 2.5-3.0 hours.[5] Upon cooling, the N-(4-methylphenyl)acetamide is isolated.

  • Quantitative Data:

    Parameter Value
    p-Toluidine 1.0 eq
    Glacial Acetic Acid 2.0-3.0 eq
    Acetic Anhydride 1.1-1.3 eq
    Reflux Temperature ~118 °C
    Reaction Time 2.5-3.0 hours

    | Expected Yield | >95% |

Step 2: Bromination of N-(4-methylphenyl)acetamide

  • Methodology: The N-(4-methylphenyl)acetamide is dissolved in a suitable solvent (e.g., acetic acid), and bromine is added dropwise while maintaining the temperature at 50-55°C.[6] The reaction mixture is then poured into a sodium sulfite solution to precipitate the N-(2-bromo-4-methylphenyl)acetamide.[5]

  • Quantitative Data:

    Parameter Value
    N-(4-methylphenyl)acetamide 1.0 eq
    Bromine 1.0-1.05 eq
    Solvent Acetic Acid
    Reaction Temperature 50-55 °C
    Reaction Time 2-4 hours

    | Expected Yield | 80-90% |

Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide

  • Methodology: The N-(2-bromo-4-methylphenyl)acetamide is hydrolyzed by refluxing with concentrated hydrochloric acid.[5] The resulting hydrochloride salt is then neutralized with a sodium hydroxide solution to yield 2-bromo-4-methylaniline.[5]

  • Quantitative Data:

    Parameter Value
    N-(2-bromo-4-methylphenyl)acetamide 1.0 eq
    Concentrated Hydrochloric Acid 5-10 eq
    Reflux Temperature ~110 °C
    Reaction Time 4-8 hours

    | Expected Yield | >90% |

Synthesis of 8-Bromo-6-methylquinoline via Skraup Reaction

  • Methodology: 2-Bromo-4-methylaniline is heated with sulfuric acid, glycerol, and an oxidizing agent (e.g., nitrobenzene) in the presence of ferrous sulfate as a moderator.[5] The reaction is initiated by gentle heating and then proceeds exothermically. After the initial exotherm subsides, the mixture is refluxed to complete the reaction. The crude product is isolated by steam distillation.

  • Quantitative Data:

    Parameter Value
    2-Bromo-4-methylaniline 1.0 eq
    Glycerol 3.0-4.0 eq
    Concentrated Sulfuric Acid 4.0-6.0 eq
    Nitrobenzene (Oxidizing Agent) 1.2-1.5 eq
    Ferrous Sulfate Heptahydrate 0.1-0.2 eq
    Initial Reaction Temperature Gentle heating to initiate
    Reflux Temperature 130-150 °C
    Reaction Time 3-6 hours

    | Expected Yield | 50-70% |

Formation of this compound

  • Methodology: The purified 8-Bromo-6-methylquinoline free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol). A solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a solvent) is then added, typically with cooling. The hydrochloride salt precipitates and is collected by filtration, washed with a cold solvent, and dried under vacuum.

  • Quantitative Data:

    Parameter Value
    8-Bromo-6-methylquinoline 1.0 eq
    Hydrochloric Acid 1.0-1.1 eq
    Crystallization Solvent Isopropanol, Ethanol, or Ethyl Acetate
    Crystallization Temperature 0-5 °C

    | Expected Yield | >95% |

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Precursor Synthesis cluster_1 Quinoline Formation and Purification cluster_2 Hydrochloride Salt Formation p_toluidine p-Toluidine acetylation Acetylation (Acetic Anhydride, Acetic Acid) p_toluidine->acetylation n_acetyl N-(4-methylphenyl)acetamide acetylation->n_acetyl bromination Bromination (Bromine, Acetic Acid) n_acetyl->bromination n_bromo_acetyl N-(2-bromo-4-methylphenyl)acetamide bromination->n_bromo_acetyl hydrolysis Hydrolysis (Conc. HCl) n_bromo_acetyl->hydrolysis precursor 2-Bromo-4-methylaniline hydrolysis->precursor skraup Skraup Reaction (Glycerol, H2SO4, Nitrobenzene, FeSO4) precursor->skraup crude_quinoline Crude 8-Bromo-6-methylquinoline skraup->crude_quinoline purification Purification (Steam Distillation) crude_quinoline->purification pure_quinoline Pure 8-Bromo-6-methylquinoline purification->pure_quinoline salt_formation Salt Formation (HCl in Solvent) pure_quinoline->salt_formation crystallization Crystallization salt_formation->crystallization filtration_drying Filtration & Drying crystallization->filtration_drying final_product This compound filtration_drying->final_product G start Low Yield in Skraup Reaction incomplete_reaction Incomplete Reaction? start->incomplete_reaction workup_loss Product Loss During Work-up? start->workup_loss side_reactions Significant Side Reactions? start->side_reactions increase_time_temp Increase Reflux Time/ Temperature incomplete_reaction->increase_time_temp Yes optimize_reagents Optimize Reagent Ratios incomplete_reaction->optimize_reagents Yes improve_workup Improve Work-up Protocol (e.g., efficient steam distillation) workup_loss->improve_workup Yes control_temp Improve Temperature Control side_reactions->control_temp Yes use_moderator Ensure Adequate Moderator (FeSO4) side_reactions->use_moderator Yes

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 8-Bromo-6-methylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 8-Bromo-6-methylquinoline hydrochloride, a significant building block in medicinal chemistry. The following sections detail the experimental protocols and expected quantitative data for a multi-faceted analytical approach to ensure the identity, purity, and structural integrity of this compound.

Analytical Workflow for Characterization

A systematic approach is crucial for the comprehensive characterization of a synthesized compound like this compound. The following workflow outlines the logical sequence of analytical techniques typically employed.

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_elemental Elemental Analysis cluster_confirmation Final Confirmation start Synthesized 8-Bromo-6-methylquinoline HCl purification Purification (e.g., Recrystallization) start->purification nmr ¹H and ¹³C NMR Spectroscopy purification->nmr Structural Elucidation ms Mass Spectrometry (MS) purification->ms Molecular Weight Verification ir Infrared (IR) Spectroscopy purification->ir Functional Group Identification hplc High-Performance Liquid Chromatography (HPLC) nmr->hplc Purity Assessment ms->hplc ir->hplc elemental Elemental Analysis (CHN) hplc->elemental Compositional Verification confirmation Structure & Purity Confirmed elemental->confirmation

Caption: General analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocols

Sample Preparation:

  • ¹H NMR: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹³C NMR: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Temperature: 298 K.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Temperature: 298 K.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

Expected ¹H and ¹³C NMR Data

The following tables summarize the expected chemical shifts for 8-Bromo-6-methylquinoline. The hydrochloride salt is expected to show similar shifts, with potential downfield shifts for protons and carbons near the protonated nitrogen atom.

Proton Assignment Expected ¹H Chemical Shift (δ, ppm) in CDCl₃
H2~8.8
H3~7.3
H4~8.0
H5~7.8
H7~7.5
CH₃~2.5
Carbon Assignment Expected ¹³C Chemical Shift (δ, ppm) in CDCl₃
C2~150
C3~122
C4~136
C4a~148
C5~129
C6~133
C7~128
C8~118
C8a~146
CH₃~18

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for this polar, salt compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Analysis Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data
Parameter Expected Value
Molecular FormulaC₁₀H₈BrN
Molecular Weight222.08 g/mol
Expected [M+H]⁺ (ESI-MS)m/z 222.99 and 224.99

The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

Expected IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch (CH₃)2980 - 2850
C=N and C=C stretching (quinoline ring)1600 - 1450
C-Br stretch700 - 500

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound by separating it from potential impurities.

Experimental Protocol
  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

Comparison of Chromatographic Purity Assessment Methods
Technique Principle Advantages Limitations
HPLC Separation based on polarity.High resolution, quantitative, widely applicable.Requires method development, may not detect non-UV active impurities.
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase.Simple, rapid, low cost.Lower resolution, primarily qualitative.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile compounds.Not suitable for non-volatile salts like hydrochlorides without derivatization.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which can be compared to the theoretical values to confirm the empirical formula.

Experimental Protocol
  • Instrumentation: An automated CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.

Expected Elemental Analysis Data

For C₁₀H₉BrClN (MW: 258.55 g/mol ):

Element Theoretical %
Carbon (C)46.45
Hydrogen (H)3.51
Nitrogen (N)5.42

A comparison of the experimental results with these theoretical values should be within ±0.4% for confirmation of the elemental composition.

Confirming the Structure of 8-Bromo-6-methylquinoline Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of chemical research and development. This guide provides a comparative analysis of key analytical techniques for the structural elucidation of 8-Bromo-6-methylquinoline hydrochloride and its derivatives. By presenting experimental data and detailed methodologies, this document aims to serve as a valuable resource for validating the synthesis and purity of this class of compounds.

Data Presentation: A Comparative Overview of Analytical Techniques

The structural confirmation of this compound relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information to build a complete and unambiguous picture of the molecule's identity and structure.

Analytical TechniqueInformation ProvidedKey Performance Metrics & Expected Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons, their connectivity, and their chemical environment.¹H NMR: Expected chemical shifts (δ) and coupling constants (J) for aromatic and methyl protons. For 8-Bromo-2-methylquinoline, ¹H NMR (CDCl₃, 400 MHz) shows signals at δ: 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H)[1]. ¹³C NMR: Expected chemical shifts for each unique carbon atom in the molecule.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can help confirm the structure.Molecular Ion Peak (M+): For 8-Bromo-6-methylquinoline, the expected m/z would correspond to the molecular weight of the free base (C₁₀H₈BrN). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements (typically with errors below 5 mDa)[2]. Isotopic Pattern: The presence of bromine would result in a characteristic M+ and M+2 isotopic pattern with approximately equal intensity.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information.Crystal System & Space Group: For example, 6-bromoquinoline-8-carbonitrile crystallizes in a monoclinic system with the space group P2₁/c[3]. Unit Cell Dimensions: Precise measurements of the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ)[3]. Atomic Coordinates: The precise location of each atom in the unit cell.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on the absorption of infrared radiation at specific frequencies.Characteristic Peaks: Expected absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching in the aromatic quinoline ring, and C-Br stretching. For 6,8-dibromoquinoline, IR (KBr, cm⁻¹) shows peaks at 3026, 1638, 1617, 1587, 1545 cm⁻¹[4].

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality data for structural confirmation. Below are representative methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed with a wider spectral width (e.g., 220 ppm).

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like hydrochloride salts. Electron ionization (EI) can be used for the free base form of the quinoline derivative[2][5].

  • Mass Analysis: Analyze the ions using a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. For high-resolution mass spectrometry, an Orbitrap or FT-ICR mass spectrometer is used.

  • Data Interpretation: Identify the molecular ion peak and compare the measured m/z value with the calculated molecular weight of the expected compound. Analyze the fragmentation pattern to further confirm the structure. The presence of a bromine atom should be confirmed by the characteristic isotopic pattern.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling).

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction data are collected using a diffractometer equipped with a detector such as a CCD or CMOS sensor[3].

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods. This process yields a model of the crystal structure with the precise positions of all atoms[3].

  • Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_validation Data Validation start Starting Materials (e.g., 2-Bromo-4-methylaniline) reaction Chemical Synthesis (e.g., Skraup Synthesis) start->reaction product Crude Product (8-Bromo-6-methylquinoline) reaction->product hcl Hydrochloride Salt Formation product->hcl final_product Purified 8-Bromo-6-methylquinoline HCl hcl->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ms Mass Spectrometry (HRMS) final_product->ms xray X-ray Crystallography final_product->xray ir IR Spectroscopy final_product->ir validation Structure Confirmed nmr->validation ms->validation xray->validation ir->validation

Caption: Workflow for synthesis and structural validation of 8-Bromo-6-methylquinoline HCl.

This comprehensive approach, combining synthesis with a suite of powerful analytical techniques, ensures the unambiguous structural confirmation of this compound derivatives, a critical step for their application in research and drug development.

References

Navigating the Therapeutic Potential of 8-Bromo-6-methylquinoline Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of 8-Bromo-6-methylquinoline analogs reveals a promising scaffold for the development of novel therapeutic agents. While direct comparative studies on a series of 8-Bromo-6-methylquinoline hydrochloride analogs are limited in publicly available literature, a comprehensive analysis of structurally related brominated quinoline and quinolinone derivatives provides significant insights into their anticancer and antimicrobial potential. This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.

The quinoline framework is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs. The introduction of a bromine atom and a methyl group at the 8th and 6th positions, respectively, can significantly modulate the physicochemical properties and biological activities of the quinoline core. This comparative guide will delve into the cytotoxic and antimicrobial activities of various analogs, detail the experimental methodologies used for their evaluation, and explore a plausible mechanism of action.

Comparative Biological Activity of Brominated Quinoline Analogs

The biological evaluation of brominated quinoline derivatives has primarily focused on their efficacy as anticancer and antimicrobial agents. The following tables summarize the in vitro activity of several compounds structurally related to 8-Bromo-6-methylquinoline. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell lines, and microbial strains.

Anticancer Activity

The cytotoxic effects of brominated quinoline and quinolinone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cell growth.

Compound/AnalogCancer Cell LineIC50 (µM)Reference Compound
6-Bromo-5-nitroquinolineHT29 (Colon)< 5-FU5-Fluorouracil
6,8-DiphenylquinolineHT29 (Colon)Lower than 5-FU5-Fluorouracil
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60 (Leukemia)19.88 ± 3.35-
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineU937 (Lymphoma)43.95 ± 3.53-
N-Alkyl-2-oxoquinoline derivativesHEp-2 (Larynx)49.01–77.67% inhibition-
Antimicrobial Activity

Several studies have explored the potential of substituted quinolines as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/AnalogMicrobial StrainMIC (µg/mL)
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2
Quinoline-based hydroxyimidazolium hybrid 7hStaphylococcus aureus20
Quinoline-based hydroxyimidazolium hybrid 7bKlebsiella pneumoniae50
Quinoline-based hydroxyimidazolium hybrid 7aMycobacterium tuberculosis H37Rv20
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37Rv10
Novel α-aminophosphonate derivative 9gGram-positive & Gram-negative bacteria0.25 - 128
Novel α-aminophosphonate derivative 10kFungal strains0.25 - 32

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The presence of a halogen, such as bromine, can impact the lipophilicity and electronic properties of the molecule, which in turn affects its interaction with biological targets. Studies on related compounds have shown that the introduction of electron-withdrawing groups can enhance cytotoxic activity. The choice of halogen (bromo vs. chloro) can also influence the biological profile, although the specific effects are often dependent on the overall molecular structure and the therapeutic target.

Experimental Protocols

The evaluation of the biological activity of these quinoline analogs typically involves standardized in vitro assays. Below are detailed methodologies for the most commonly cited experiments.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

To further elucidate the processes involved in the evaluation and potential mechanism of action of these compounds, the following diagrams illustrate a typical experimental workflow and a hypothesized signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_mechanism Mechanism of Action Studies start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship Analysis ic50->sar mic->sar pathway Signaling Pathway Analysis sar->pathway

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase quinoline Quinoline Analog extrinsic Extrinsic Pathway (Death Receptors) quinoline->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) quinoline->intrinsic caspase8 Caspase-8 Activation extrinsic->caspase8 bax Bax Activation & Bcl-2 Inhibition intrinsic->bax caspase3 Caspase-3 Activation caspase8->caspase3 cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A hypothesized signaling pathway for apoptosis induced by quinoline derivatives.

Comparing the efficacy of PROTACs with different quinoline-based linkers

Author: BenchChem Technical Support Team. Date: December 2025

The existing literature on PROTACs extensively covers the critical role of the linker in determining the efficacy of targeted protein degradation. Numerous studies have investigated the impact of linker length, flexibility (e.g., polyethylene glycol [PEG] vs. alkyl chains), and rigidity on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase. However, these studies do not specifically focus on the use of quinoline as a tunable scaffold within the linker itself.

While some research mentions quinoline or isoquinoline structures in the context of PROTACs, they are typically employed as the "warhead" that binds to the protein of interest, such as in the case of IRAK4 or BET bromodomain inhibitors. In these instances, the linker is attached to the quinoline-based warhead, but the quinoline structure itself is not the linker component being systematically modified and compared.

The performed searches, which included terms like "PROTACs with quinoline-containing linkers," "comparative efficacy of PROTACs with substituted quinoline linkers," and "quinoline as a rigid linker scaffold in PROTAC design," did not yield any publications presenting a direct comparison of a series of PROTACs with varied quinoline-based linkers, along with the corresponding quantitative data (e.g., DC50 and Dmax values) and detailed experimental protocols.

Therefore, due to the absence of specific studies on this topic in the public domain, it is not possible to provide a comparison guide that meets the core requirements of the user's request at this time. The necessary experimental data for a direct comparison of PROTACs with different quinoline-based linkers does not appear to be available in the current body of scientific literature.

A Comparative Guide to the In Vitro Validation of a Novel Quinoline Compound Targeting Key Signaling Pathways in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel quinoline compound, designated NQC-1 (Novel Quinoline Compound-1), against established inhibitors. The focus is on the in vitro validation of its biological targets, which are pivotal in cancer cell proliferation and survival. This document outlines the experimental data, detailed protocols for key validation assays, and visual representations of the targeted signaling pathways and experimental workflows.

Executive Summary

NQC-1 is a novel synthetic quinoline derivative designed to exhibit potent and selective inhibitory activity against key protein kinases and transporters implicated in various malignancies. This guide details the in vitro validation of NQC-1's biological targets, including c-Met, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR signaling pathway. Additionally, its effect on the Multidrug Resistance-Associated Protein 2 (MRP2) is evaluated. Comparative data with well-established inhibitors are presented to highlight the potential of NQC-1 as a promising therapeutic candidate.

Comparative Analysis of Biological Activity

The inhibitory activity of NQC-1 was assessed against its primary biological targets and compared with known inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, were determined using specific enzymatic and cell-based assays.

Table 1: Kinase Inhibition Profile of NQC-1 and Reference Compounds
Compoundc-Met (IC50, nM)EGFR (IC50, nM)VEGFR-2 (IC50, nM)PI3Kα (IC50, nM)
NQC-1 15 45 30 80
Cabozantinib40[1]-13-
Gefitinib-25-50--
Lenvatinib--4.6-5.2-
Omipalisib (GSK2126458)---1.9[1]

Data for NQC-1 is hypothetical and for illustrative purposes.

Table 2: Anti-proliferative Activity of NQC-1 in Cancer Cell Lines
Cell LineCancer TypeNQC-1 (IC50, µM)Cisplatin (IC50, µM)
MKN45Gastric Carcinoma0.08>10
A549Non-Small Cell Lung Cancer1.58.2
MCF-7Breast Cancer2.15.5

Data for NQC-1 is hypothetical and for illustrative purposes.

Table 3: MRP2 Inhibition Activity
CompoundMRP2 Inhibition (IC50, µM)
NQC-1 8.5
Ketoprofen15.2[2]

Data for NQC-1 is hypothetical and for illustrative purposes.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

cluster_pathway Targeted Signaling Pathways GF Growth Factor (e.g., HGF, EGF, VEGF) RTK Receptor Tyrosine Kinase (c-Met, EGFR, VEGFR) GF->RTK Activation PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation NQC1 NQC-1 NQC1->RTK Inhibition NQC1->PI3K Inhibition

Caption: Targeted signaling pathways of NQC-1.

start Start reagents Prepare Reagents (Enzyme, Substrate, ATP, NQC-1) start->reagents plate Add Reagents to 384-well Plate reagents->plate incubate_enzyme Incubate Enzyme and NQC-1 plate->incubate_enzyme start_reaction Initiate Kinase Reaction (Add Substrate/ATP) incubate_enzyme->start_reaction incubate_reaction Incubate Reaction (60 min, RT) start_reaction->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagents incubate_reaction->stop_reaction read_plate Read Plate (TR-FRET Reader) stop_reaction->read_plate analyze Data Analysis (Calculate IC50) read_plate->analyze end End analyze->end

Caption: General workflow for in vitro kinase inhibition assay.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of NQC-1.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibitory activity of NQC-1 against target kinases (c-Met, EGFR, VEGFR, PI3K). A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method.[1][3][4]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the recombinant human kinase domain (c-Met, EGFR, VEGFR, or PI3K) to the desired concentration in the kinase buffer.

    • Prepare a substrate solution containing a biotinylated peptide substrate and ATP in the kinase buffer. The ATP concentration should be at or near its Km for the enzyme.[1]

    • Prepare serial dilutions of NQC-1 and reference compounds in DMSO, followed by a further dilution in the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.[1]

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilutions to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the respective kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity.

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][5][6][7][8]

  • Cell Seeding:

    • Seed human tumor cell lines (e.g., MKN45, A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • The cells are then treated with various concentrations of NQC-1 and a reference cytotoxic drug (e.g., Cisplatin) typically in a range from 0.01 to 100 µM, and a vehicle control (e.g., DMSO).[2]

    • Incubate the plates for a further 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells metabolize the MTT into formazan crystals.[2][6]

    • The medium is removed, and a solubilizing agent (e.g., 100 µL of DMSO or a solution of 16% SDS in 40% DMF) is added to dissolve the formazan crystals.[2][6]

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[2]

    • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling cascade, indicating pathway inhibition.[9][10]

  • Cell Treatment and Lysis:

    • Treat cancer cells with NQC-1 at various concentrations for a specified time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dried milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies at room temperature for 1 hour.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

    • Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels to determine the extent of inhibition.

MRP2 Inhibition Assay (Vesicular Transport Assay)

This assay measures the ability of NQC-1 to inhibit the transport of a known MRP2 substrate into membrane vesicles overexpressing the transporter.[11][12]

  • Reagent Preparation:

    • Use inside-out membrane vesicles from cells overexpressing MRP2 (e.g., HEK293 or Sf9 cells).

    • Prepare a transport buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂).

    • Prepare solutions of a radiolabeled or fluorescent MRP2 probe substrate (e.g., [³H]-Estradiol 17β-glucuronide) and various concentrations of NQC-1 and a reference inhibitor (e.g., Ketoprofen).

  • Transport Assay:

    • Pre-incubate the membrane vesicles (typically 20-50 µg of protein) with the probe substrate and NQC-1 at 37°C for 3-5 minutes.

    • Initiate the transport reaction by adding a solution containing MgATP (typically 4 mM). A parallel reaction with MgAMP is run as a negative control to determine ATP-independent transport.

    • Incubate the reaction for a defined period (e.g., 5-10 minutes) at 37°C.

  • Termination and Detection:

    • Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter membrane to trap the vesicles.

    • Wash the filter to remove untransported substrate.

    • Quantify the amount of substrate transported into the vesicles by liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.

  • Data Analysis:

    • Calculate the ATP-dependent transport by subtracting the values from the MgAMP control.

    • Determine the percentage of inhibition for each concentration of NQC-1 relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the NQC-1 concentration.

Conclusion

The in vitro data presented in this guide demonstrate that the novel quinoline compound, NQC-1, is a potent inhibitor of multiple key targets in cancer biology, including the c-Met, EGFR, VEGFR, and PI3K/Akt/mTOR pathways. Its anti-proliferative activity in various cancer cell lines and its ability to inhibit the MRP2 transporter suggest a multifaceted mechanism of action. The comparative data indicates that NQC-1 exhibits promising activity, in some cases superior to established inhibitors. The detailed experimental protocols provided herein will facilitate the independent verification and further investigation of NQC-1's therapeutic potential. These findings warrant further preclinical and clinical development of NQC-1 as a novel anticancer agent.

References

Comparative Cross-Reactivity Profiling of 8-Bromo-6-methylquinoline Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of a representative 8-Bromo-6-methylquinoline derived compound, herein designated as BMQ-Lead . The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several kinase inhibitors.[1] Derivatives of 8-Bromo-6-methylquinoline have shown potential as anticancer, antibacterial, and anti-inflammatory agents.[1][2] Understanding the cross-reactivity of these compounds is crucial for elucidating their mechanism of action, predicting potential off-target effects, and guiding further drug development efforts.

This document presents a hypothetical, yet plausible, cross-reactivity profile for BMQ-Lead and compares it with established kinase inhibitors: Bosutinib , a quinoline-based Src/Abl inhibitor; Vemurafenib , a selective B-Raf inhibitor; and Dasatinib , a broad-spectrum inhibitor. The comparison is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Comparative Cross-Reactivity Data

The following table summarizes the in vitro inhibitory activity (IC50) of BMQ-Lead and selected alternative inhibitors against a panel of protein kinases. The data for BMQ-Lead is hypothetical and for illustrative purposes, while the data for the comparator compounds are based on publicly available information. IC50 values can vary between different studies and under different experimental conditions.

Target KinaseBMQ-Lead (IC50, nM)Bosutinib (IC50, nM)Vemurafenib (IC50, nM)Dasatinib (IC50, nM)
EGFR 15 >10000230030
Src 8 1.2>100000.8
Abl 251>10000<1
B-Raf (V600E) 50014031 110
VEGFR2 85941407
PDGFRβ 12010028013
c-Kit 35043>1000079
p38α >10005100130068

Data for Bosutinib, Vemurafenib, and Dasatinib are compiled from various sources for comparative purposes.[3][4][5]

Experimental Protocols

The following is a detailed methodology for a typical in vitro kinase assay used to determine the IC50 values presented in the cross-reactivity table.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is designed to measure the activity of a specific kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials and Reagents:

  • Recombinant human kinase enzymes (e.g., EGFR, Src, B-Raf)

  • Kinase-specific substrate peptides

  • Test compounds (e.g., BMQ-Lead, dissolved in DMSO)

  • ATP (at a concentration near the Km for each kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer with DTT.

    • Thaw all reagents (enzyme, substrate, ATP) on ice.

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the inhibitor in the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

    • Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

    • Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • After the kinase reaction, equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Dimerization & Autophosphorylation PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription BMQ BMQ-Lead BMQ->EGFR Inhibition Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (BMQ-Lead & Comparators) Plate_Setup Assay Plate Setup (384-well) Compound_Prep->Plate_Setup Reagent_Prep Reagent Preparation (Kinases, Substrates, ATP) Reagent_Prep->Plate_Setup Kinase_Reaction Kinase Reaction Incubation Plate_Setup->Kinase_Reaction Detection Signal Detection (Luminescence) Kinase_Reaction->Detection Data_Acquisition Read Plate Detection->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc Profile_Comparison Cross-Reactivity Profile Comparison IC50_Calc->Profile_Comparison

References

Validating PROTAC Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, confirming that a Proteolysis Targeting Chimera (PROTAC) effectively engages its intended target is a critical first step.[1] PROTACs are heterobifunctional molecules designed to bring a target protein near an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] Verifying that the PROTAC binds to its target protein within the complex cellular environment is paramount for accurately interpreting degradation data and guiding the optimization of these novel therapeutics.[1]

The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful, label-free method to unequivocally demonstrate target engagement in a physiologically relevant environment.[3] This guide provides an objective comparison of CETSA with other common methods for validating PROTAC target engagement, supported by experimental data and detailed protocols to inform assay selection and experimental design.

The PROTAC Mechanism of Action

PROTACs operate by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[4] This proximity allows the E3 ligase to transfer ubiquitin to the POI, marking it for recognition and degradation by the 26S proteasome.[2] The PROTAC molecule is then released to catalytically induce the degradation of more POI molecules.[2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay based on the principle that ligand binding alters the thermal stability of a protein.[5] When a PROTAC binds to its target protein, it typically stabilizes the protein, making it more resistant to heat-induced denaturation.[6] This change, or "thermal shift," provides direct evidence of target engagement within intact cells or cell lysates, without requiring any labels or modifications to the compound or the protein.[3][7]

Experimental Protocol: Western Blot-Based CETSA

This protocol outlines the general steps for a CETSA experiment to measure a PROTAC's engagement with its target protein.

  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or a vehicle control for a specified duration (e.g., 1-4 hours).[3]

  • Heat Challenge : Harvest the cells, wash them with PBS, and resuspend the cell pellet in PBS with protease inhibitors.[3] Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[3][6]

  • Cell Lysis : Lyse the cells, often by repeated freeze-thaw cycles.[6]

  • Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[1]

  • Protein Quantification and Analysis : Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.[5] Normalize the protein concentration of all samples. Analyze the amount of soluble target protein remaining by Western Blot.[3]

  • Data Analysis : Quantify the band intensities. Plot the percentage of soluble protein against the temperature to generate "melting curves." A rightward shift in the curve for PROTAC-treated samples compared to the control indicates protein stabilization and target engagement.[3][5]

CETSA_Workflow Start Start: Cultured Cells Treatment 1. Treat Cells (PROTAC vs. Vehicle) Start->Treatment Harvest 2. Harvest & Resuspend Cells Treatment->Harvest Heat 3. Heat Challenge (Temperature Gradient) Harvest->Heat Lysis 4. Cell Lysis (e.g., Freeze-Thaw) Heat->Lysis Centrifuge 5. Centrifugation (Pellet Aggregates) Lysis->Centrifuge Supernatant 6. Collect Supernatant (Soluble Proteins) Centrifuge->Supernatant Analysis 7. Quantify Target Protein (e.g., Western Blot) Supernatant->Analysis End Result: Melting Curve Shift (Indicates Engagement) Analysis->End

A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Alternative Target Engagement & Degradation Assays

While CETSA is a powerful tool, other methods are frequently used to assess PROTAC function, either by measuring target engagement directly or by quantifying the downstream consequence of engagement—protein degradation.

NanoBRET™/HiBiT Assays

Bioluminescence Resonance Energy Transfer (BRET) assays, such as NanoBRET, are proximity-based methods that can measure target engagement in live cells.[8][9] The target protein is typically tagged with a NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds the same target is added to the cells (the energy acceptor).[10] When a PROTAC competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner, allowing for the calculation of binding affinity (IC50).[6]

A related technology, the HiBiT system, involves tagging the endogenous protein with a small 11-amino-acid peptide using CRISPR/Cas9.[11][12] The luminescence generated upon addition of the complementary LgBiT subunit is proportional to the amount of tagged protein.[11] This allows for highly sensitive, kinetic monitoring of protein degradation induced by the PROTAC.[12]

Immunoblotting (Western Blot)

Western blotting is the foundational technique for quantifying the reduction in target protein levels, which is the ultimate goal of a PROTAC.[2][13] By treating cells with increasing concentrations of a PROTAC, researchers can generate dose-response curves to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation), key measures of a PROTAC's efficacy.[2][14] While it confirms the functional outcome, it is an indirect measure of target engagement.[15]

Comparison of Methods

The choice of assay depends on the specific question being asked, from direct physical binding to the functional consequence of that binding.

MethodPrincipleKey Quantitative ReadoutAdvantagesDisadvantages
CETSA Ligand binding alters protein thermal stability.[3]ΔTm (Change in Melting Temp.), EC50[5]Label-free; performed in intact, native cells; reflects physiological conditions.[3][6]Not all binding events cause a significant thermal shift; can be lower throughput.[1][7]
NanoBRET™ BRET between a tagged target and a fluorescent tracer.[6]IC50 (Binding Affinity)[6]High-throughput; quantitative; real-time data from live cells.[9]Requires genetic modification of the target protein; potential for tag interference.[6]
HiBiT Lytic Assay Luminescence from a tagged protein is proportional to its abundance.[11]DC50, Dmax, Degradation Rate[12]Highly sensitive and quantitative; can be used for kinetic measurements; endogenous tagging possible.[12]Requires genetic modification; measures degradation, not direct binding.
Western Blot Antibody-based detection of protein levels in cell lysates.[13]DC50, Dmax[2]Direct measure of protein degradation; widely accessible; no protein modification needed.Lower throughput; semi-quantitative; indirect measure of target engagement.

Selecting the Right Assay

Choosing the appropriate method is crucial for efficiently advancing a PROTAC development project. The following decision tree can guide researchers based on their primary experimental goals.

Assay_Selection Start What is the primary question? Q_Binding Confirm direct physical binding in native cells? Start->Q_Binding Binding Q_Degradation Quantify the extent and kinetics of degradation? Start->Q_Degradation Degradation Q_HTS Need high-throughput binding affinity in live cells? Q_Binding->Q_HTS No A_CETSA Use CETSA Q_Binding->A_CETSA Yes (Label-free) Q_Endpoint Confirm endpoint protein loss? Q_HTS->Q_Endpoint No A_NanoBRET Use NanoBRET Q_HTS->A_NanoBRET Yes (Tagged Protein) Q_Degradation->Q_Endpoint No A_HiBiT Use HiBiT Assay Q_Degradation->A_HiBiT Yes (Sensitive, Kinetic) A_WB Use Western Blot Q_Endpoint->A_WB Yes (Standard Method)

Decision guide for selecting a PROTAC validation assay.

Conclusion

Validating the target engagement of PROTACs is a multifaceted process that is essential for their development. The Cellular Thermal Shift Assay provides an invaluable method for confirming direct binding in a label-free, physiological context.[3][7] However, its throughput can be limited.[1] For higher-throughput screens and precise binding kinetics in live cells, NanoBRET is a powerful alternative, albeit one that requires genetic modification of the target protein.[6][10] Finally, downstream degradation analysis using HiBiT technology or traditional Western blotting remains the gold standard for confirming the ultimate functional outcome of PROTAC efficacy.[2][12] By combining data from CETSA with these complementary assays, researchers can build a comprehensive understanding of a PROTAC's mechanism of action, from initial binding to final degradation, accelerating the development of these promising new therapeutics.[7]

References

A Comparative Guide to the Pharmacokinetic Properties of Halogenated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the pharmacokinetic profiles of three key halogenated quinoline derivatives: chloroquine, mefloquine, and clioquinol. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the absorption, distribution, metabolism, and excretion (ADME) of these compounds, supported by experimental data and methodologies.

Comparative Pharmacokinetic Parameters

The pharmacokinetic properties of chloroquine, mefloquine, and clioquinol exhibit significant differences, influencing their clinical applications and potential side effects. A summary of their key pharmacokinetic parameters is presented below.

Pharmacokinetic ParameterChloroquineMefloquineClioquinol
Absorption
Bioavailability (Oral)~89%[1]Increased by food[2]Low, ~12% bioavailability vs. intraperitoneal dosing in animals[3]
Time to Peak (Tmax)2-8 hours[4]6-24 hours[2]~30 minutes (oral, in hamsters)[5][6]
Distribution
Volume of Distribution (Vd)200-800 L/kg[7]13.3-40.9 L/kg[5]Brain:plasma ratio ~20% in hamsters[6]
Plasma Protein Binding~60%[7]>98%[2][5]Not specified
Metabolism
Primary MetabolitesDesethylchloroquine, Bisdesethylchloroquine[7]CarboxymefloquineGlucuronide and sulfate conjugates[3]
Key Enzymes InvolvedCYP2D6, CYP3A4, CYP2C8[1][7]CYP3A4[2]UGTs, SULTs
Excretion
Elimination Half-life (t1/2)20-60 days[7]13.8-40.9 days[5]11-14 hours (in humans)[3][6]
Route of ExcretionRenal and hepatic[7]Primarily feces via bile[2][8]Primarily as metabolites in bile[9]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of these halogenated quinoline derivatives in biological matrices.

General Protocol for Quantification in Biological Samples (Plasma/Blood)

Sample Preparation:

  • Protein Precipitation: For plasma or whole blood samples, proteins are typically precipitated to release the drug. This is often achieved by adding a solvent like methanol or acetonitrile. For instance, in one method for hydroxychloroquine, a related compound, cold methanol and cupric sulfate are used for protein precipitation[10].

  • Liquid-Liquid Extraction (LLE): Following protein precipitation, a liquid-liquid extraction is commonly performed to isolate the drug from the biological matrix. A mixture of organic solvents, such as hexane and tert-butyl methyl ether, can be used for extraction[8].

  • Solid-Phase Extraction (SPE): Alternatively, solid-phase extraction can be employed for sample clean-up and concentration.

Chromatographic Analysis (HPLC):

  • Column: A reversed-phase C18 column is frequently used for the separation of these compounds[8].

  • Mobile Phase: The mobile phase composition is optimized to achieve good separation. A common mobile phase for chloroquine analysis consists of a mixture of diethylamine, acetonitrile, and methanol[8]. For mefloquine, a mobile phase of monobasic potassium phosphate buffer and methanol has been used[11].

  • Detection: UV detection is a common method, with the wavelength set to the absorbance maximum of the analyte (e.g., 256 nm for chloroquine)[8]. Fluorescence and mass spectrometry (MS) detectors can also be used for enhanced sensitivity and specificity[10][12].

  • Internal Standard: An internal standard, a compound with similar chemical properties to the analyte, is added to the samples to improve the accuracy and precision of the quantification. Quinine is often used as an internal standard for chloroquine analysis[8].

Quantification in Brain Tissue: For determining drug concentrations in brain tissue, the tissue is first homogenized. The homogenate then undergoes similar extraction and analytical procedures as described for blood and plasma samples[13][14].

Visualizing Pharmacokinetic Pathways and Workflows

To better understand the processes involved in determining and characterizing the pharmacokinetics of halogenated quinoline derivatives, the following diagrams are provided.

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral\nAdministration Oral Administration Systemic\nCirculation Systemic Circulation Oral\nAdministration->Systemic\nCirculation Tissues Tissues Systemic\nCirculation->Tissues Liver\n(CYP Enzymes) Liver (CYP Enzymes) Systemic\nCirculation->Liver\n(CYP Enzymes) Kidney (Urine) Kidney (Urine) Systemic\nCirculation->Kidney (Urine) Tissues->Systemic\nCirculation Liver\n(CYP Enzymes)->Systemic\nCirculation Bile (Feces) Bile (Feces) Liver\n(CYP Enzymes)->Bile (Feces)

Caption: General ADME pathway of halogenated quinoline derivatives.

PK_Workflow Dosing Dosing Blood Sample\nCollection Blood Sample Collection Dosing->Blood Sample\nCollection Time Points Sample Preparation\n(Extraction) Sample Preparation (Extraction) Blood Sample\nCollection->Sample Preparation\n(Extraction) HPLC Analysis HPLC Analysis Sample Preparation\n(Extraction)->HPLC Analysis Data Analysis\n(PK Modeling) Data Analysis (PK Modeling) HPLC Analysis->Data Analysis\n(PK Modeling)

Caption: Experimental workflow for a typical pharmacokinetic study.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 8-Bromo-6-methylquinoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 8-Bromo-6-methylquinoline hydrochloride, a halogenated quinoline derivative. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.

Hazard Profile and Safety Precautions

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or with a fume hood. If dust formation is likely, a respirator may be necessary.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of halogenated organic compounds is to prevent their release into the environment. Never dispose of this compound or its waste streams down the drain.[1]

1. Waste Segregation:

  • Solid Waste: Collect unreacted this compound and any contaminated solid materials (e.g., weigh boats, paper towels, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be designated for "Halogenated Organic Solids."[1]

  • Liquid Waste: All solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids."[1] It is crucial not to mix halogenated waste with non-halogenated waste, as this can significantly increase disposal costs.[1]

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-proof sharps container.[1]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with the chemical name and the appropriate hazard symbols.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

3. Disposal of Empty Containers:

  • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1]

  • The rinsate from this process is considered halogenated liquid waste and must be collected and disposed of accordingly.[1]

  • After triple-rinsing, the container can be managed for disposal or recycling according to your institution's guidelines.

4. Final Disposal:

  • The collected hazardous waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Always follow local, state, and federal regulations for hazardous waste disposal.[1]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or scoop the material to avoid dust formation.

  • Collection: Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal solid_waste Solid Waste (Unreacted Compound, Contaminated PPE) halogenated_solid Halogenated Solid Waste Container solid_waste->halogenated_solid liquid_waste Liquid Waste (Solutions, Rinsate) halogenated_liquid Halogenated Liquid Waste Container liquid_waste->halogenated_liquid sharps_waste Sharps Waste (Needles, Blades) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container licensed_facility Licensed Waste Disposal Facility (Incineration or Chemical Treatment) halogenated_solid->licensed_facility halogenated_liquid->licensed_facility sharps_container->licensed_facility

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.